LY2812223
説明
特性
IUPAC Name |
(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c11-10(8(17)18)1-3(19-9-12-2-13-14-9)4-5(6(4)10)7(15)16/h2-6H,1,11H2,(H,15,16)(H,17,18)(H,12,13,14)/t3-,4+,5+,6+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWRGMLMZQSBX-AVUIYAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2C1(C(=O)O)N)C(=O)O)SC3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2[C@@H]([C@H]2[C@@]1(C(=O)O)N)C(=O)O)SC3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY2812223
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2812223 is a clinical-stage investigational drug that acts as a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Functioning as a prodrug, it is rapidly converted in the body to its active metabolite, pomaglumetad (LY404039), which then exerts its pharmacological effects. The primary mechanism of action of this compound, through pomaglumetad, is the activation of presynaptic mGluR2/3. These receptors are coupled to the Gi/o class of G-proteins, and their activation leads to an inhibition of adenylyl cyclase activity. This, in turn, reduces intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA). The ultimate effect of this signaling cascade is a reduction in the release of the excitatory neurotransmitter glutamate in key brain regions. This modulatory effect on glutamatergic neurotransmission underlies the therapeutic potential of this compound in treating neuropsychiatric disorders, such as schizophrenia, by correcting the putative glutamate hyperactivity associated with these conditions.
Core Mechanism of Action: Modulation of Glutamatergic Neurotransmission
This compound is an orally available prodrug of pomaglumetad (LY404039). Pomaglumetad is a potent and selective agonist of the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are predominantly located on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors to negatively regulate glutamate release.
Upon binding of pomaglumetad, the mGluR2/3 receptors undergo a conformational change, leading to the activation of their associated inhibitory G-proteins (Gi/o). The activated Gi/o proteins dissociate into their α and βγ subunits, which then mediate the downstream signaling effects. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels results in decreased activity of protein kinase A (PKA).
The Gβγ subunit, on the other hand, can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic membrane. This inhibition reduces calcium influx upon neuronal depolarization, a critical step for the fusion of synaptic vesicles containing glutamate with the presynaptic membrane. Additionally, the Gβγ subunit can directly modulate the SNARE complex, the machinery responsible for vesicle fusion, further inhibiting glutamate release.
Beyond the canonical Gi/o pathway, activation of mGluR2/3 has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data
The following tables summarize the in vitro pharmacological data for pomaglumetad (LY404039), the active metabolite of this compound.
Table 1: Binding Affinity of Pomaglumetad at Human mGluR2 and mGluR3
| Receptor | Ki (nM) |
| mGluR2 | 149 |
| mGluR3 | 92 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Pomaglumetad at Human mGluR2 and mGluR3 (cAMP Formation Assay)
| Receptor | EC50 (nM) |
| mGluR2 | 23 |
| mGluR3 | 48 |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Experimental Protocols
Radioligand Binding Assay for mGluR2/3
Objective: To determine the binding affinity (Ki) of pomaglumetad for human mGluR2 and mGluR3.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human mGluR2 or mGluR3 are prepared from transfected HEK293 cells. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Binding Reaction: The binding assay is performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-LY341495, a known mGluR2/3 antagonist)
-
Increasing concentrations of the unlabeled test compound (pomaglumetad) or vehicle.
-
The prepared cell membranes.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then fitted to a one-site competition binding model using non-linear regression analysis to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the ability of pomaglumetad to activate G-protein signaling through mGluR2/3.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing mGluR2 or mGluR3 are prepared.
-
Assay Reaction: In a 96-well plate, the following are added:
-
Assay buffer containing GDP.
-
Increasing concentrations of the agonist (pomaglumetad).
-
The prepared cell membranes.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.
-
Filtration and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The filters are washed, dried, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed by non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the agonist-stimulated [35S]GTPγS binding.
cAMP Accumulation Assay
Objective: To measure the functional consequence of mGluR2/3 activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
The culture medium is removed, and cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with increasing concentrations of the agonist (pomaglumetad).
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.
-
The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the mGluR2/3 agonist. The data are plotted as a concentration-response curve, and the IC50 value (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression.
Signaling Pathways and Experimental Workflows
An In-Depth Technical Guide to the Function of LY2812223
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2812223 is a potent and selective agonist with a preference for the metabotropic glutamate receptor 2 (mGluR2) over mGluR3.[1] As a key research compound, it has been instrumental in elucidating the physiological roles of mGluR2 and exploring its therapeutic potential, particularly in the context of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated signaling pathways and experimental workflows.
Core Mechanism of Action: Selective mGluR2 Agonism
This compound functions primarily as an agonist at group II metabotropic glutamate receptors, with a pronounced selectivity for the mGluR2 subtype.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission. The activation of mGluR2 by this compound initiates a signaling cascade that ultimately leads to a reduction in glutamate release from presynaptic terminals. This mechanism is central to its potential therapeutic effects in conditions characterized by glutamate dysregulation.
Signaling Pathway
The binding of this compound to the extracellular domain of mGluR2 triggers a conformational change in the receptor, leading to the activation of an associated intracellular heterotrimeric G-protein of the Gαi/o family. The activated Gαi/o subunit, with GTP bound, dissociates from the Gβγ dimer. The Gαi/o-GTP complex then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in the probability of glutamate release.
Quantitative Pharmacological Data
The affinity and functional potency of this compound at mGluR2 and mGluR3 have been characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound
| Receptor | Assay Type | Ligand | Ki (nM) | Reference |
| Human mGluR2 | Radioligand Binding | [3H]-LY341495 | 144 | [2] |
| Human mGluR3 | Radioligand Binding | [3H]-LY341495 | 156 | [2] |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human mGluR2 | [35S]GTPγS Binding | EC50 | ~10 (for L-glutamate) | [3] |
| Human mGluR2 | cAMP Inhibition | IC50 | Data not available |
Note: Specific EC50 and IC50 values for this compound were not consistently available in the public domain. The provided EC50 is for the endogenous ligand L-glutamate in a similar assay system and serves as a reference.
Detailed Experimental Protocols
The characterization of this compound relies on key functional assays that measure the consequences of mGluR2 activation.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluR2. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing human mGluR2 (e.g., CHO or HEK293 cells) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (final concentration ~10 µM) to enhance agonist-stimulated binding.
-
Varying concentrations of this compound or control compounds.
-
Cell membranes (typically 10-20 µg of protein per well).
-
[35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
The filters are dried, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as specific binding versus the logarithm of the agonist concentration, and the EC50 value is determined using non-linear regression analysis.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of the Gαi/o signaling pathway.
Methodology:
-
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing human mGluR2 are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a serum-free medium or assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of this compound or control compounds are added to the wells.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
The reaction is stopped by adding a lysis buffer.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The signal from the immunoassay is inversely proportional to the amount of cAMP in the sample.
-
Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the agonist concentration.
-
The IC50 value is determined using non-linear regression analysis.
-
Electrophysiological Measurement of Excitatory Postsynaptic Potentials (EPSPs)
Electrophysiology is used to directly assess the functional consequence of mGluR2 activation on synaptic transmission. The effect of this compound on the amplitude of EPSPs provides a measure of its ability to modulate glutamate release.
Methodology:
-
Slice Preparation:
-
Brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus or prefrontal cortex) are prepared from rodents.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Recording Setup:
-
Slices are transferred to a recording chamber continuously perfused with aCSF.
-
Whole-cell patch-clamp recordings are made from individual neurons using glass micropipettes filled with an internal solution.
-
-
Stimulation and Recording:
-
A stimulating electrode is placed to evoke synaptic responses in the recorded neuron.
-
Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) are recorded in response to electrical stimulation.
-
A stable baseline of evoked responses is established.
-
-
Drug Application:
-
This compound is bath-applied to the slice at known concentrations.
-
The effect of the compound on the amplitude and/or frequency of the evoked EPSPs/EPSCs is recorded.
-
-
Data Analysis:
-
The amplitude of the EPSPs/EPSCs before and after drug application is measured and compared.
-
A concentration-response curve can be generated to determine the potency of this compound in inhibiting synaptic transmission.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of mGluR2. Its selective agonist activity at this receptor, leading to a reduction in glutamate release, has been well-characterized through a variety of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other mGluR2 modulators, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II metabotropic glutamate receptor-mediated activation of G-proteins in rat hippocampal and striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2812223: A Technical Guide to a Selective mGluR2/3 Agonist
DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for informational and research purposes only and does not constitute medical advice.
Executive Summary
LY2812223 is a potent and selective orthosteric agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3), with a notable preference for mGluR2.[1] Developed from the foundational mGluR2/3 agonist LY354740, this compound represents a significant tool for investigating the nuanced roles of group II mGluRs in synaptic transmission and their potential as therapeutic targets for neurological and psychiatric disorders, including schizophrenia.[1][2] This guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Identity: (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[1]
Pharmacological Profile: Quantitative Data
The pharmacological activity of this compound has been characterized through a variety of in vitro assays to determine its binding affinity, potency, and efficacy at human mGluR2 and mGluR3.
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinity (Ki) of this compound for human mGluR2 and mGluR3. The similar Ki values indicate that while functionally selective, its binding affinity is comparable between the two receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human mGluR2 | 144 nM | [3] |
| Human mGluR3 | 156 nM | [3] |
Table 2: In Vitro Functional Activity
The functional profile of this compound is complex and context-dependent. In recombinant cell lines, it acts as a high-efficacy agonist at mGluR2. However, in native brain tissue where both mGluR2 and mGluR3 are present, it behaves as a partial agonist.[1]
| Assay System | Receptor Target | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| Stably Transfected Cells | Human mGluR2 | GTPγS, cAMP, Ca2+ Mobilization, DMR | Data not available | Near-maximal agonist response | [1] |
| Stably Transfected Cells | Human mGluR3 | GTPγS, Ca2+ Mobilization, DMR | Data not available | No functional agonist activity | [1] |
| Stably Transfected Cells | Human mGluR3 | cAMP Assay | Data not available | Agonist activity observed | [1] |
| Native Cortical Membranes (Mouse, Rat, NHP, Human) | Endogenous mGluR2/3 | [35S]GTPγS Binding | Data not available | Partial Agonist | [1] |
Note: Specific EC50 and Emax values from the primary functional assays were not available in the public domain resources reviewed. The qualitative descriptions are based on the primary literature.[1]
Mechanism of Action & Signaling Pathways
As a group II mGluR agonist, this compound modulates neuronal excitability and synaptic transmission primarily through the activation of Gi/o proteins. This initiates a cascade of intracellular signaling events.
Canonical Gi/o-Coupled Signaling Pathway
The primary mechanism of action for mGluR2/3 is the inhibition of adenylyl cyclase. Activation of the receptor by an agonist like this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).[4][5][6] This pathway is fundamental to the presynaptic inhibitory effects of mGluR2/3 agonists, where they act as autoreceptors to reduce glutamate release.
Non-Canonical Signaling Pathways
Beyond cAMP inhibition, mGluR2/3 activation can trigger other signaling cascades that contribute to its overall pharmacological effect:
-
MAPK/ERK Pathway: The Gβγ subunits released upon receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing gene expression and neuroplasticity.[4]
-
Ion Channel Modulation: mGluR2/3 activation can directly modulate ion channel activity, typically leading to the inhibition of voltage-sensitive Ca2+ channels and the activation of K+ channels, which hyperpolarizes the neuron and reduces excitability.[4][6]
-
Postsynaptic Receptor Modulation: In some contexts, mGluR2/3 agonists can enhance the function of postsynaptic NMDA and AMPA receptors. This is thought to occur via intracellular pathways involving Akt and glycogen synthase kinase 3β (GSK3β), potentially "resetting" synaptic balance in pathological states.[1]
Key Experimental Protocols
The characterization of this compound relies on established functional assays that measure distinct steps in the GPCR signaling cascade.
[35S]GTPγS Functional Binding Assay
This assay directly measures the activation of G proteins, a proximal event following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound by measuring G protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from either a recombinant cell line expressing the target receptor (e.g., CHO or HEK293 cells with human mGluR2) or from native tissue (e.g., rodent or human cortical tissue). Homogenize cells/tissue in a buffered solution and isolate the membrane fraction via centrifugation.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP. The inclusion of GDP is critical for observing agonist-stimulated binding.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (this compound), and assay buffer.
-
Initiation: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter mat and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the agonist. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.
Objective: To quantify the ability of a test compound to inhibit the production of cAMP.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a 96- or 384-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a short period.
-
Stimulation: Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or bioluminescent assays (e.g., GloSensor). These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP analog.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the agonist to generate an inhibition curve and calculate the IC50 (equivalent to EC50 in this format).
Other Key Assays
-
Calcium (Ca2+) Mobilization Assay: This assay is used to detect signaling through Gq-coupled pathways or Gβγ-mediated PLC activation. Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). An increase in intracellular Ca2+ upon compound addition is measured using a fluorometric plate reader.[1]
-
Dynamic Mass Redistribution (DMR) Assay: This is a label-free technology that measures global cellular responses to receptor activation. It uses an optical biosensor to detect changes in the distribution of cellular matter within the cell, providing an integrated readout of the cellular response to a compound.[1]
Conclusion
This compound is a valuable pharmacological tool characterized as a potent mGluR2-preferring agonist. Its distinct functional profile, exhibiting near-maximal agonism at mGluR2 in recombinant systems but partial agonism in native brain tissue, highlights the complexity of mGluR pharmacology in situ. The compound's mechanism of action involves the canonical Gi/o-mediated inhibition of the cAMP pathway as well as engagement of non-canonical signaling routes. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other modulators of group II metabotropic glutamate receptors, which remain a promising area for therapeutic development in neuroscience.
References
- 1. Management of Dementia-Related Psychosis, Agitation and Aggression: A Review of the Pharmacology and Clinical Effects of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of neurological pathways by Salvia officinalis and its dependence on manufacturing process and plant parts used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNS distribution of metabotropic glutamate 2 and 3 receptors: Transgenic mice and [3H]LY459477 autoradiography [ouci.dntb.gov.ua]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of LY2812223: A Selective mGlu2 Receptor Agonist
Executive Summary
LY2812223 is a potent and selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor implicated in the modulation of glutamatergic neurotransmission. Its development stemmed from structure-activity relationship studies of the potent mGlu2/3 receptor agonist LY354740. This compound exhibits a preference for the mGlu2 receptor over the mGlu3 receptor. To enhance its oral bioavailability, an L-alanine prodrug, LY2979165, was developed, which undergoes extensive in vivo conversion to the active this compound molecule.
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It details the synthetic chemistry, mechanism of action, and key experimental protocols for its in vitro characterization. Furthermore, it summarizes the preclinical and clinical findings, including pharmacokinetic and efficacy data, presented in a structured format for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound, with the chemical name (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, was identified through medicinal chemistry efforts aimed at improving the selectivity of the mGlu2/3 receptor agonist LY354740.[1][2][3] The introduction of a 1H-1,2,4-triazol-3-ylsulfanyl group at the 4-position of the bicyclo[3.1.0]hexane core structure resulted in a compound with high affinity and functional selectivity for the human mGlu2 receptor.
While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the synthesis has been described in principle in scientific publications.[2][3] The process involves the construction of the bicyclo[3.1.0]hexane scaffold followed by the introduction of the aminodicarboxylic acid and the triazol-ylsulfanyl moieties in a stereospecific manner.
Mechanism of Action
This compound functions as a selective agonist at the mGlu2 receptor. The mGlu2 receptor is a member of the Group II metabotropic glutamate receptors, which are coupled to the inhibitory G-protein, Gi/o.[1] Activation of the mGlu2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway ultimately modulates ion channel activity and neurotransmitter release.
The selective activation of mGlu2 receptors is thought to be a promising therapeutic strategy for conditions characterized by excessive glutamatergic transmission, such as schizophrenia.
Signaling Pathway
The signaling pathway of this compound at the mGlu2 receptor is depicted in the following diagram:
In Vitro Characterization
The pharmacological properties of this compound have been extensively characterized using a variety of in vitro assays to determine its affinity, potency, and selectivity for the mGlu2 receptor.
Data Presentation
| Assay Type | Receptor | Parameter | Value (nM) |
| Binding Affinity | |||
| Radioligand Binding | Human mGlu2 | Ki | ~144 |
| Human mGlu3 | Ki | ~156 | |
| Functional Potency | |||
| GTPγS Binding | Human mGlu2 | EC50 | Data not available |
| cAMP Accumulation | Human mGlu2 | IC50 | Data not available |
| Calcium Mobilization | Human mGlu2 | EC50 | Data not available |
Experimental Protocols
This assay measures the functional activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.
Principle: Agonist binding to a Gi/o-coupled receptor like mGlu2 facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGlu2 receptor.
-
Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the logarithm of the agonist concentration to determine the EC50 value.
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of mGlu2 receptor activation.
Principle: Activation of the Gi/o-coupled mGlu2 receptor inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This reduction is measured, often after stimulating adenylyl cyclase with forskolin.
General Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human mGlu2 receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the cells for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the IC50 value.
This assay is typically used for Gq-coupled receptors but can be adapted for Gi/o-coupled receptors by co-expressing a promiscuous G-protein subunit (e.g., Gα16) that couples to the calcium signaling pathway.
Principle: Upon agonist binding, the Gi/o-coupled receptor can be made to activate phospholipase C via a promiscuous G-protein, leading to the production of inositol trisphosphate (IP₃) and the release of calcium from intracellular stores. This transient increase in intracellular calcium is measured using a fluorescent calcium indicator.
General Protocol:
-
Cell Culture: Culture cells co-expressing the human mGlu2 receptor and a promiscuous G-protein in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Preclinical Development
Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and safety of a new drug candidate. This compound has been investigated in rodent models relevant to schizophrenia.
Animal Models of Schizophrenia
A common preclinical model for schizophrenia involves inducing hyperlocomotion in rodents with N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP).[4] This model is thought to mimic some of the positive symptoms of schizophrenia. The ability of a test compound to reverse this hyperlocomotion is considered an indicator of potential antipsychotic activity.
Efficacy Data
Studies have shown that mGlu2/3 receptor agonists can effectively attenuate the behavioral effects induced by PCP in rodents.[5] While specific quantitative data for this compound in these models is not detailed in the available literature, the evaluation of its predecessor, LY354740, and other related compounds in a rat model responsive to mGlu2 receptor activation demonstrated their ability to engage and activate central mGlu2 receptors in vivo.[2]
| Animal Model | Behavioral Endpoint | Effect of this compound (or related mGlu2 agonists) |
| Phencyclidine (PCP)-induced hyperlocomotion in rats | Locomotor activity | Attenuation of hyperlocomotion |
Clinical Development
To overcome the poor oral bioavailability of this compound, the prodrug LY2979165 was developed. A prodrug is an inactive compound that is converted into an active drug in the body.
The Prodrug Approach: LY2979165
LY2979165 is the L-alanine prodrug of this compound.[6] This modification allows for improved absorption from the gastrointestinal tract. Following oral administration, LY2979165 is extensively and rapidly converted to the active moiety, this compound, through enzymatic hydrolysis.[6]
Phase 1 Clinical Trial
The safety, tolerability, and pharmacokinetics of single and multiple oral doses of LY2979165 were evaluated in healthy male subjects in a Phase 1 clinical trial.[6]
Key Findings:
-
Safety and Tolerability: Oral doses of LY2979165 were generally well-tolerated. The most common adverse events were dizziness, vomiting, nausea, and somnolence.[6]
-
Pharmacokinetics: The plasma pharmacokinetics of this compound were approximately linear with minimal accumulation upon once-daily dosing. Conversion of LY2979165 to this compound was extensive, with minimal levels of the prodrug detectable in plasma.[6] After a 60 mg single dose of LY2979165, the exposure of this compound in the cerebrospinal fluid (CSF) was approximately 2-6% of the plasma exposure.[6]
Pharmacokinetic Data
| Prodrug (LY2979165) Dose | Active Moiety (this compound) | Cmax | Tmax | AUC | t1/2 |
| Single Ascending Dose | |||||
| 20 mg | This compound | Data not available | Data not available | Data not available | Data not available |
| 60 mg | This compound | Data not available | Data not available | Data not available | Data not available |
| Multiple Ascending Dose | |||||
| Up to 400 mg (titration) | This compound | Data not available | Data not available | Data not available | Data not available |
Note: A detailed table of pharmacokinetic parameters from the Phase 1 study is not publicly available.
Conclusion
This compound is a potent and selective mGlu2 receptor agonist that emerged from a focused drug discovery program. Its development, including the successful implementation of a prodrug strategy with LY2979165, demonstrates a rational approach to optimizing the pharmacokinetic properties of a promising therapeutic candidate. The preclinical and early clinical data suggest a favorable safety and tolerability profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in disorders such as schizophrenia. This technical guide provides a foundational understanding of the core scientific data and methodologies associated with the discovery and development of this compound.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent, Functionally Selective mGlu2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
LY2812223 for neuroscience research
An In-depth Technical Guide on BACE1 Inhibition for Neuroscience Research and an Overview of LY2812223
Introduction
This technical guide provides a comprehensive overview of Beta-secretase 1 (BACE1) inhibitors for neuroscience research, with a particular focus on Alzheimer's disease. It has come to our attention that there may be a conflation of BACE1 inhibitors with the compound this compound. It is important to clarify that this compound is not a BACE1 inhibitor but rather a metabotropic glutamate 2/3 (mGlu2/3) receptor agonist that has been investigated for psychiatric disorders such as schizophrenia.[1][2][3] This guide will first delve into the core principles of BACE1 inhibition, including its mechanism of action, quantitative data on various inhibitors, and detailed experimental protocols. Subsequently, a concise overview of this compound and its distinct role in neuroscience will be provided.
Part 1: BACE1 Inhibition in Neuroscience Research
Beta-secretase 1, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a critical enzyme in the pathogenesis of Alzheimer's disease.[4][5][6] It catalyzes the initial and rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[5][6][7] The inhibition of BACE1 is therefore a major therapeutic strategy aimed at reducing Aβ production and slowing the progression of the disease.[4][5][8]
Mechanism of Action of BACE1
BACE1 is a transmembrane aspartic protease that cleaves the amyloid precursor protein (APP) at the β-secretase site.[6][7] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[6] In Alzheimer's disease, an increase in BACE1 activity or expression can lead to an overproduction of Aβ, which then aggregates to form oligomers and plaques, leading to synaptic dysfunction and neurodegeneration.[4][9]
Signaling Pathway of APP Processing
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 3. Evaluation of single and multiple doses of a novel mGlu2 agonist, a potential antipsychotic therapy, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY2812223 in Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2812223 is a potent and selective agonist with a preference for the metabotropic glutamate receptor 2 (mGlu2). As a key modulator of glutamatergic neurotransmission, this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of mGlu2 receptors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to this compound and Glutamatergic Signaling
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of neurological functions. Dysregulation of glutamatergic pathways has been implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic and other neurotransmitter systems. The mGluR family is divided into three groups, with Group II, comprising mGlu2 and mGlu3 receptors, being of significant interest as therapeutic targets.[1]
This compound, with the chemical name (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, was developed from structure-activity studies of the potent mGlu2/3 receptor agonist LY354740.[2][3] It exhibits a preferential agonist activity for the mGlu2 receptor subtype.[2][3] The activation of mGlu2 receptors, which are often located presynaptically, typically leads to an inhibition of adenylyl cyclase and a subsequent reduction in glutamate release, thereby dampening excessive excitatory signaling.[4][5] This mechanism of action makes mGlu2 agonists like this compound promising candidates for the treatment of conditions associated with glutamatergic hyperactivity.
Mechanism of Action of this compound
This compound functions as an orthosteric agonist at the mGlu2 receptor. Its binding to the receptor initiates a conformational change that triggers downstream intracellular signaling cascades. In recombinant cell lines, this compound demonstrates near-maximal agonist responses at the mGlu2 receptor across various assay formats.[3] However, in native brain tissues, where mGlu2 and mGlu3 receptors are co-expressed, this compound exhibits partial agonist activity, suggesting a more complex regulatory environment in a physiological context.[2][3] The activity of this compound is confirmed to be mGlu2-specific, as its effects are absent in cortical membranes from mGlu2 knockout mice but persist in those from mGlu3 knockout mice.[3]
Signaling Pathways
Activation of the mGlu2 receptor by this compound primarily couples to the inhibitory G protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2] The Gβγ subunits dissociated from the G protein can also modulate the activity of various downstream effectors, including ion channels.[2]
Figure 1: Simplified signaling pathway of this compound via the mGlu2 receptor.
Quantitative Data Summary
The following tables summarize the functional activity of this compound from preclinical in vitro studies. The data highlights its potency and selectivity for the mGlu2 receptor.
Table 1: Functional Activity of this compound in Recombinant Cell Lines
| Assay Type | Receptor | Activity | Potency (EC50/IC50) | Efficacy (% of Glutamate) | Citation |
| GTPγS Binding | Human mGlu2 | Agonist | Value not specified in abstract | Near Maximal | [3] |
| GTPγS Binding | Human mGlu3 | No Agonist Activity | - | - | [3] |
| cAMP Inhibition | Human mGlu2 | Agonist | Value not specified in abstract | Near Maximal | [3] |
| cAMP Inhibition | Human mGlu3 | Weak Agonist Activity | Value not specified in abstract | Value not specified in abstract | [3] |
| Calcium Mobilization | Human mGlu2 | Agonist | Value not specified in abstract | Near Maximal | [3] |
| Calcium Mobilization | Human mGlu3 | No Agonist Activity | - | - | [3] |
Table 2: Functional Activity of this compound in Native Tissues
| Tissue Source | Species | Assay Type | Activity | Citation |
| Cortical Membranes | Mouse, Rat, Non-human Primate, Human | GTPγS Binding | Partial Agonist | [3] |
| Cortical Membranes | mGlu2 Knockout Mouse | GTPγS Binding | No Activity | [3] |
| Cortical Membranes | mGlu3 Knockout Mouse | GTPγS Binding | Partial Agonist | [3] |
Note: Specific quantitative values for EC50, IC50, and efficacy were not available in the provided search result abstracts. Researchers should refer to the full-text publication for detailed data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles and key steps for the primary assays used to characterize this compound.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[6]
Objective: To determine the potency and efficacy of this compound as an agonist at mGlu2 and mGlu3 receptors.
Principle: Upon agonist binding to the mGlu2 receptor, the associated Gαi/o protein releases GDP and binds GTP. The use of [³⁵S]GTPγS allows for the accumulation of a stable, radiolabeled Gα-[³⁵S]GTPγS complex, which can be quantified.[6]
General Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with human mGlu2 or mGlu3) or from native brain tissue.[3]
-
Assay Buffer: Utilize a buffer containing HEPES, MgCl₂, NaCl, and GDP. The concentration of GDP is critical for observing agonist-stimulated binding.
-
Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine EC50 and Emax values.
Figure 2: General workflow for a GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger.[7]
Objective: To assess the functional consequence of mGlu2 and mGlu3 receptor activation by this compound on adenylyl cyclase activity.
Principle: Since mGlu2 and mGlu3 receptors are coupled to Gαi/o, their activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase activator like forskolin.[3]
General Protocol:
-
Cell Culture: Use cells stably expressing the mGlu receptor of interest (e.g., CHO or HEK293).
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of this compound concentration to determine IC50 values.
Calcium Mobilization Assay
This assay detects changes in intracellular calcium concentrations, which can be a downstream effect of GPCR activation.[8]
Objective: To determine if this compound-mediated activation of mGlu2 or mGlu3 receptors leads to changes in intracellular calcium.
Principle: While mGlu2/3 receptors are primarily coupled to Gαi/o, they can sometimes influence calcium signaling, often through the action of the Gβγ subunits or by cross-talk with other signaling pathways. A fluorescent calcium indicator is loaded into the cells, and changes in fluorescence intensity upon compound addition are measured.[8]
General Protocol:
-
Cell Culture and Plating: Culture and plate cells expressing the target receptor in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: Analyze the fluorescence signal to determine the concentration-dependent effect of this compound on intracellular calcium levels.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu2 receptor function in the context of glutamatergic signaling. Its preference for mGlu2 over mGlu3 allows for a more targeted approach to understanding the specific roles of this receptor subtype. The data from in vitro functional assays consistently demonstrate its agonist activity at mGlu2, while also highlighting the important distinction between its full agonism in recombinant systems and partial agonism in native tissues. The experimental protocols outlined in this guide provide a foundation for researchers to further characterize this compound and other mGlu2-targeting compounds. Further research into the downstream effects of this compound on synaptic plasticity and neuronal excitability will continue to elucidate the therapeutic potential of modulating this critical component of the glutamatergic system.
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Preclinical Profile of LY2812223: An In-Depth Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2812223 is a potent and selective metabotropic glutamate receptor 2 (mGlu2) preferring agonist that has been investigated for its potential therapeutic utility in schizophrenia. This technical guide provides a comprehensive overview of the core preclinical studies of this compound, focusing on its mechanism of action, in vitro pharmacology, and its relevance to schizophrenia models. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound.
Core Data Summary
The following tables summarize the key quantitative data from in vitro pharmacological studies of this compound.
Table 1: In Vitro Functional Activity of this compound in Recombinant Cell Lines
| Assay Type | Receptor | Agonist Response |
| GTPγS Binding | Human mGlu2 | Near Maximal Agonist |
| GTPγS Binding | Human mGlu3 | No Functional Agonist Activity |
| cAMP Inhibition | Human mGlu2 | Near Maximal Agonist |
| cAMP Inhibition | Human mGlu3 | Agonist Activity Observed |
| Calcium Mobilization | Human mGlu2 | Near Maximal Agonist |
| Calcium Mobilization | Human mGlu3 | No Functional Agonist Activity |
| Dynamic Mass Redistribution | Human mGlu2 | Near Maximal Agonist |
| Dynamic Mass Redistribution | Human mGlu3 | No Functional Agonist Activity |
Data derived from studies on stably transfected cells expressing human mGlu2 or mGlu3 receptors.[1]
Table 2: Functional Activity of this compound in Native Brain Tissues ([35S]GTPγS Binding)
| Species | Brain Tissue | Agonist Activity |
| Mouse | Cortical Membranes | Partial Agonist |
| Rat | Cortical Membranes | Partial Agonist |
| Nonhuman Primate | Cortical Membranes | Partial Agonist |
| Human | Cortical Membranes | Partial Agonist |
This partial agonism in native tissues, where both mGlu2 and mGlu3 receptors are present, suggests a potential functional interplay between these receptor subtypes in the brain.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the mGlu2 receptor, a G-protein coupled receptor (GPCR) belonging to Group II. The activation of mGlu2 is a stepwise process that involves agonist binding to the Venus flytrap (VFT) domains of the receptor dimer, leading to a conformational change that facilitates G-protein coupling.[2]
The mGlu2 receptor is predominantly coupled to the Gαi/o subunit of the heterotrimeric G-protein.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3]
Beyond the canonical cAMP pathway, mGlu2/3 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely mediated by the release of Gβγ subunits.[3] Furthermore, these receptors can inhibit voltage-sensitive Ca2+ channels and activate K+ channels.[3]
Presynaptically, mGlu2 receptors act as autoreceptors to inhibit glutamate release, which is a key mechanism underlying their potential antipsychotic effects.[4] This reduction in excessive glutamatergic transmission is thought to be beneficial in conditions like schizophrenia, where glutamatergic dysfunction is implicated.[4][5]
There is also evidence of functional crosstalk between mGlu2 and serotonin 5-HT2A receptors, with the potential for these receptors to form heterodimers.[2] This interaction is significant as 5-HT2A receptor antagonism is a key mechanism of action for several atypical antipsychotic drugs.[4][5]
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for assessing mGlu2 receptor activation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of the methodologies used in the key in vitro assays for this compound.
[35S]GTPγS Functional Binding Assay
This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at mGlu2 and mGlu3 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human mGlu2 or mGlu3 receptors, or from native brain tissues (mouse, rat, nonhuman primate, human cortex).
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., Tris-HCl, MgCl2, NaCl).
-
This compound and other test compounds.
-
-
Procedure:
-
Incubate membrane preparations with varying concentrations of this compound in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Data are analyzed to generate concentration-response curves and determine EC50 and Emax values.
-
cAMP Inhibition Assay
This assay is used to assess the functional activity of Gαi-coupled receptors by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
-
Objective: To confirm the Gαi-coupling of mGlu2 and mGlu3 receptors and quantify the inhibitory effect of this compound.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP detection kit (e.g., AlphaScreen, HTRF).
-
-
Procedure:
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., AlphaScreen).
-
The amount of cAMP produced is inversely proportional to the activity of the Gαi-coupled receptor agonist.
-
Data are analyzed to determine the IC50 of the compound for cAMP inhibition.
-
Preclinical Relevance to Schizophrenia
The therapeutic rationale for using an mGlu2 agonist like this compound in schizophrenia is based on the glutamate hypothesis of the disorder, which posits that a dysregulation of glutamatergic neurotransmission contributes to the pathophysiology of the illness.[5]
-
Modulation of Glutamate Release: By acting on presynaptic mGlu2 autoreceptors, this compound can reduce the excessive glutamate release implicated in schizophrenia.[4][5]
-
Animal Models: While specific data for this compound in animal models of schizophrenia are not detailed in the provided search results, related mGlu2/3 agonists like LY354740 have been shown to be effective in preclinical models. For instance, they can block the behavioral effects induced by N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP), which are used to model psychosis-like symptoms in rodents.[4]
-
Interaction with Serotonergic System: The functional interaction between mGlu2 and 5-HT2A receptors suggests a potential mechanism by which this compound could exert antipsychotic effects similar to atypical antipsychotics that target the 5-HT2A receptor.[4][5]
Conclusion
The preclinical data for this compound characterize it as a potent mGlu2-preferring agonist with partial agonist activity in native brain tissues. Its mechanism of action, centered on the Gi-coupled inhibition of adenylyl cyclase and the presynaptic reduction of glutamate release, provides a strong rationale for its investigation as a potential treatment for schizophrenia. Further studies in animal models of schizophrenia are warranted to fully elucidate its in vivo efficacy and antipsychotic-like profile. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for researchers and drug developers in the field of schizophrenia therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 4. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating Synaptic Plasticity with BACE1 Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound LY2812223 has been identified as a metabotropic glutamate mGlu2/3 receptor agonist, current scientific literature does not extensively link it to direct investigations of synaptic plasticity.[1] However, the broader query into pharmacological modulation of synaptic plasticity brings to light a significant and well-researched area: the role of Beta-secretase 1 (BACE1) inhibitors. This guide will provide an in-depth technical overview of the core methodologies and findings related to the investigation of synaptic plasticity using BACE1 inhibitors, a class of compounds that have been central to Alzheimer's disease research.
BACE1 is an aspartic protease crucial for the production of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in Alzheimer's disease brains.[2][3][4] As the rate-limiting enzyme in Aβ production, BACE1 has been a primary target for therapeutic intervention.[4][5] However, research has revealed that BACE1 plays a significant role in normal synaptic function, and its inhibition can have complex effects on synaptic plasticity.[3][6][7][8] This guide will detail the experimental approaches used to elucidate these effects and present the key quantitative findings.
Core Concepts: BACE1 and Synaptic Plasticity
BACE1 is a type 1 transmembrane protein predominantly expressed in neurons.[2][4] It is involved in the processing of numerous substrates besides the amyloid precursor protein (APP), including proteins that are vital for proper neuronal function and myelination.[3][4] The enzyme's activity is not only linked to the amyloidogenic pathway but also to synaptic vesicle release and the regulation of ion channels.[6][7][8][9]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[10][11][12] Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that have been extensively studied in the context of BACE1 inhibition.[13][14][15]
Signaling Pathways
The primary signaling pathway associated with BACE1 is the amyloidogenic processing of APP. BACE1 initiates the cleavage of APP, leading to the formation of the C99 fragment, which is subsequently cleaved by γ-secretase to produce Aβ peptides.[2][3] BACE1 also cleaves other substrates, such as Neuregulin-1 (NRG1) involved in myelination, and Seizure protein 6 (Sez6), which plays a role in dendritic spine plasticity.[4][16] Inhibition of BACE1 can therefore impact multiple downstream signaling events.
Experimental Protocols
Investigating the effects of BACE1 inhibitors on synaptic plasticity involves a combination of in vitro and in vivo techniques.
Electrophysiology
Objective: To measure synaptic transmission and plasticity (LTP and LTD) in response to BACE1 inhibition.
Methodology: Slice Electrophysiology [13][17][18][19]
-
Animal Models: Wild-type mice or transgenic mouse models of Alzheimer's disease are often used.
-
Treatment: Animals are treated with a BACE1 inhibitor (e.g., Verubecestat, Lanabecestat) or vehicle control via oral gavage for a specified period.[7][8]
-
Slice Preparation: Animals are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal or cortical slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendritic layer of the CA1 region of the hippocampus upon stimulation of the Schaffer collateral pathway.[13]
-
LTP Induction: A stable baseline of fEPSPs is recorded for 10-20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[20]
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. The degree of potentiation is calculated as the percentage increase in the fEPSP slope after HFS compared to the baseline.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1, a Major Determinant of Selective Vulnerability of the Brain to Amyloid-β Amyloidogenesis, is Essential for Cognitive, Emotional, and Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 controls synaptic function through modulating release of synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 controls synaptic function through modulating release of synaptic vesicles [ouci.dntb.gov.ua]
- 9. BACE1 Expression Is Required for Proper Synaptic Vesicle Dynamics in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. contents.kocw.or.kr [contents.kocw.or.kr]
- 12. Frontiers | The Yin and Yang of GABAergic and Glutamatergic Synaptic Plasticity: Opposites in Balance by Crosstalking Mechanisms [frontiersin.org]
- 13. BACE1 partial deletion induces synaptic plasticity deficit in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Metabotropic glutamate receptors are involved in long-term potentiation in isolated slices of rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. Effects of Chronic and Acute Lithium Treatment on the Long-term Potentiation and Spatial Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity and Selectivity Profile of LY2812223
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2812223 is a potent and functionally selective agonist of the metabotropic glutamate receptor 2 (mGlu2). This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, drawing from key preclinical studies. The document details the quantitative binding and functional data, outlines the experimental methodologies used to generate this data, and presents visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu2 receptor subtype, in particular, has emerged as a promising therapeutic target for various neuropsychiatric disorders. This compound has been identified as a highly selective agonist for the mGlu2 receptor, demonstrating a distinct pharmacological profile that differentiates it from other mGluR ligands. Understanding the nuances of its binding affinity and selectivity is paramount for its continued development and application in research.
Binding Affinity and Selectivity Profile
This compound exhibits a high binding affinity for the human mGlu2 receptor with a lesser, yet significant, affinity for the mGlu3 receptor. Its functional selectivity, however, strongly favors the mGlu2 receptor.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
Table 1: Binding Affinity of this compound at Human mGlu2 and mGlu3 Receptors [1]
| Receptor | Ki (nM) |
| mGlu2 | 144 |
| mGlu3 | 156 |
Data sourced from MedchemExpress product information.[1]
Functional Selectivity
While the binding affinities of this compound for mGlu2 and mGlu3 are similar, its functional activity shows a clear preference for the mGlu2 receptor. In ectopic cell line-based assays, this compound demonstrates near-maximal agonist responses at the mGlu2 receptor across various functional assays, including GTPγS binding, cAMP accumulation, calcium mobilization, and dynamic mass redistribution.[2] Conversely, it displays no significant functional agonist activity at the mGlu3 receptor, with the exception of the cAMP assay where some activity is observed.[2]
In native brain tissues, where mGlu2 and mGlu3 receptors are co-expressed, this compound behaves as a partial agonist.[2] The mGlu2-preferring activity of this compound was further substantiated in studies using cortical membranes from mGlu2 and mGlu3 knockout mice. The activity of this compound was absent in tissues from mGlu2 knockout mice but was retained in those from mGlu3 knockout mice, confirming its primary action through the mGlu2 receptor.[2]
Broader Selectivity Profile
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for mGlu2 and mGlu3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human mGlu2 or mGlu3 receptors.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2 and CaCl2, is used.
-
Radioligand: A radiolabeled antagonist with known affinity for the target receptor (e.g., [3H]LY341495) is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Functional Binding Assay
Objective: To measure the functional agonist activity of this compound by quantifying G protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor or from native brain tissue are prepared.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Termination and Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
cAMP Functional Assay
Objective: To assess the effect of this compound on adenylyl cyclase activity, which is modulated by Gαi/o-coupled receptors like mGlu2 and mGlu3.
Methodology:
-
Cell Culture: Cells stably expressing the mGlu2 or mGlu3 receptor are cultured.
-
Stimulation: The cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of this compound. Activation of the Gαi/o-coupled mGlu2/3 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response, and dose-response curves are generated to calculate the EC50 and Emax values.
Visualizations
Signaling Pathway of mGlu2 Receptor Activation
Caption: Signaling cascade initiated by this compound binding to the mGlu2 receptor.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Step-by-step workflow of the [35S]GTPγS functional binding assay.
Logical Relationship of this compound Selectivity
Caption: Comparison of this compound binding affinity versus its functional selectivity.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the mGlu2 receptor. Its high binding affinity for both mGlu2 and mGlu3 receptors, coupled with its pronounced functional selectivity for mGlu2, makes it a unique compound for dissecting the distinct physiological functions of these closely related receptors. The data and methodologies presented in this guide provide a solid foundation for researchers utilizing this compound in their studies and for professionals involved in the development of novel therapeutics targeting the glutamatergic system. Further investigation into its broader selectivity profile will continue to refine our understanding of its therapeutic potential and off-target effects.
References
An In-Depth Technical Guide to the Structural Analogs of LY2812223
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analogs of LY2812223, a potent and selective agonist of the metabotropic glutamate receptor 2 (mGlu2). This compound and its analogs represent a significant area of research in neuroscience, with potential therapeutic applications in a range of neurological and psychiatric disorders. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization, presenting quantitative data in a clear, comparative format.
Core Structural Scaffold and Key Analogs
This compound belongs to a class of compounds based on the rigid bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold. This core structure serves as a constrained analog of glutamate, providing high affinity and selectivity for group II metabotropic glutamate receptors (mGlu2 and mGlu3). The primary strategy for developing analogs with varied pharmacological profiles has been the substitution at the C4 position of this bicyclo[3.1.0]hexane ring system.
Key structural analogs of this compound include:
-
LY354740: The parent compound of this series, exhibiting potent and balanced agonist activity at both mGlu2 and mGlu3 receptors.
-
LY541850: A C4α-methyl substituted analog that displays a unique profile of mGlu2 agonism and mGlu3 antagonism.
-
LY2794193: A C4β-amide substituted analog that is a highly potent and selective mGlu3 receptor agonist.
-
LY459477: A C4α-fluoro substituted analog that maintains potent mGlu2/3 agonist activity with good oral bioavailability.
Quantitative Pharmacological Data
The following table summarizes the in vitro potencies and efficacies of this compound and its key structural analogs at human mGlu2 and mGlu3 receptors. This data allows for a direct comparison of the effects of different substitutions on the bicyclo[3.1.0]hexane core.
| Compound | Substitution at C4 | Receptor | EC50 (nM) | Ki (nM) | Emax (%) |
| This compound | 4-(1H-1,2,4-triazol-3-ylsulfanyl) | mGlu2 | - | 144 | - |
| mGlu3 | - | 156 | - | ||
| LY354740 | Unsubstituted | mGlu2 | 5.1 | - | >90 |
| mGlu3 | 24.3 | - | >90 | ||
| LY541850 | 4α-Methyl | mGlu2 | 161 | - | - |
| mGlu3 | Antagonist (IC50 = 1000 nM) | - | - | ||
| LY2794193 | 4β-(3-methoxybenzoyl)amino | mGlu2 | >10000 | - | - |
| mGlu3 | 14 | - | 100 | ||
| LY459477 | 4α-Fluoro | mGlu2 | Potent Agonist | - | - |
| mGlu3 | Potent Agonist | - | - |
Signaling Pathway of mGlu2 Receptor Activation
This compound and its agonist analogs activate the mGlu2 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to changes in neuronal excitability and neurotransmitter release.
Experimental Protocols
The pharmacological characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments used to determine the potency and efficacy of these compounds.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor upon agonist binding.
1. Membrane Preparation:
-
Cell lines stably expressing the human mGlu2 or mGlu3 receptor (e.g., HEK293 or CHO cells) are cultured to confluence.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP (final concentration typically 10-30 µM) to enhance agonist-stimulated binding.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Varying concentrations of the test compound (e.g., this compound or its analogs).
-
[³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).
-
-
The plate is incubated with gentle agitation for 60-90 minutes at 30°C.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as specific binding versus the logarithm of the agonist concentration.
-
EC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the ability of mGlu2 receptor agonists to inhibit the production of cAMP.
1. Cell Culture and Seeding:
-
Use a cell line stably expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).
-
Seed the cells into 96-well or 384-well plates and grow to a near-confluent monolayer.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes at 37°C to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (e.g., this compound or its analogs) to the wells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. The concentration of forskolin should be pre-determined to give a submaximal but robust response.
-
Incubate the plate for 15-30 minutes at 37°C.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
The concentration of cAMP can be measured using a variety of commercially available kits, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay performed in a microplate format.
-
Luminescence-based biosensors: Genetically encoded reporters that produce a light signal in response to changes in cAMP levels.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation versus the logarithm of the agonist concentration.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Synthesis of the Bicyclo[3.1.0]hexane Core and C4-Substituted Analogs
The synthesis of this compound and its analogs typically starts from a common bicyclo[3.1.0]hexane intermediate. The general synthetic strategy involves the following key steps:
-
Construction of the Bicyclo[3.1.0]hexane Core: A common route to the core structure involves a cyclopropanation reaction of a cyclopentenone derivative.
-
Introduction of Functional Groups: The amino and carboxylic acid functionalities at the C2 and C6 positions are introduced through a series of stereocontrolled reactions.
-
C4-Substitution: For analogs like this compound, LY541850, and LY2794193, the substituent at the C4 position is introduced at an appropriate stage of the synthesis. This can be achieved through various chemical transformations, such as nucleophilic substitution or addition reactions, on a suitable C4-functionalized intermediate. For instance, the thiotriazole moiety in this compound is introduced by reacting a C4-halo intermediate with the corresponding thiol.[1]
-
Deprotection and Purification: The final step involves the removal of protecting groups from the amino and carboxyl functionalities, followed by purification of the final compound, typically by chromatography.
The stereochemistry of the bicyclo[3.1.0]hexane core and the substituents is crucial for the pharmacological activity and is carefully controlled throughout the synthetic sequence.
This technical guide provides a foundational understanding of the structural analogs of this compound. For further in-depth information, researchers are encouraged to consult the primary scientific literature cited in the development of these compounds.
References
Methodological & Application
Application Notes: GTPγS Binding Assay for the mGlu2 Receptor Agonist LY2812223
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation by agonists leads to the inhibition of glutamate release, making it a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate signaling. LY2812223 is an mGlu2-preferring agonist that has been evaluated for its pharmacological properties. The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs at the level of G protein activation. This assay provides a quantitative measure of a ligand's ability to stimulate the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the heterotrimeric G protein, which is the initial step in the G protein signaling cascade.
The principle of the assay relies on the use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Upon agonist-induced activation of the mGlu2 receptor, the associated Gi/o protein is stimulated to release GDP, allowing for the binding of [³⁵S]GTPγS. The incorporation of the radiolabeled guanine nucleotide is then quantified, providing a direct measure of G protein activation. This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the functional activity of this compound at native mGlu2 receptors in brain tissue.
Application in Drug Discovery
The GTPγS binding assay is a valuable tool in the drug discovery process for:
-
Determining Agonist Potency and Efficacy: The assay can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of novel compounds like this compound.
-
Characterizing Ligand Function: It allows for the classification of ligands as full agonists, partial agonists, or inverse agonists. Studies have shown that in native brain tissue membranes from mice, rats, nonhuman primates, and humans, this compound acts as a partial agonist.[1]
-
Confirming Target Engagement: The assay can confirm that a compound's activity is mediated through a specific GPCR, as demonstrated by the loss of this compound activity in cortical membranes from mGlu2 knockout mice.[1]
-
Species Translational Pharmacology: By conducting the assay on tissues from different species, it is possible to assess the translational potential of a drug candidate.[1]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols: Measuring cAMP Accumulation with LY2812223
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2812223 is a potent and selective agonist for the metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor (GPCR) belonging to Group II.[1][2] The mGlu2 receptor is coupled to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This application note provides detailed protocols for measuring the effect of this compound on cAMP accumulation, a critical step in characterizing its pharmacological activity.
The standard method for assessing the activity of Gi-coupled receptor agonists involves stimulating cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.[5][6][7] The inhibitory effect of the agonist is then quantified by measuring the reduction in forskolin-stimulated cAMP levels.
Signaling Pathway
Activation of the mGlu2 receptor by an agonist such as this compound initiates an intracellular signaling cascade. The receptor, coupled to a heterotrimeric G-protein (αi, β, γ), facilitates the exchange of GDP for GTP on the αi subunit. This causes the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then directly inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP.
Data Presentation
| Compound | Receptor Target | Assay Type | Cell/Tissue Type | Reported Potency |
| LY354740 | mGlu2/3 | Forskolin-stimulated cAMP formation | Rat hippocampal slices | EC50 = 22 ± 3 nM |
Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Accumulation Assay using HTRF
This protocol is designed for measuring the inhibition of cAMP production by this compound in a cell line stably expressing the human mGlu2 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-mGlu2 cells in appropriate medium at 37°C and 5% CO2.
-
On the day of the assay, harvest cells and resuspend in stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Seed the cells into a white, low-volume 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Perform serial dilutions of this compound in stimulation buffer to create a concentration range for the dose-response curve.
-
Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration (e.g., 2X the final EC80 concentration) in stimulation buffer.
-
Prepare a stock solution of IBMX (a phosphodiesterase inhibitor) in DMSO and dilute in stimulation buffer.
-
-
Assay Workflow:
-
Add the desired volume of the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Generate a cAMP standard curve to convert HTRF ratios to cAMP concentrations.
-
Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression analysis (four-parameter logistic equation).
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay using AlphaScreen
This protocol offers an alternative method for measuring cAMP inhibition by this compound.
Materials:
-
Same as Protocol 1, but with an AlphaScreen cAMP assay kit (e.g., from PerkinElmer).
-
AlphaScreen-compatible plate reader.
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Workflow:
-
Add the desired volume of the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the AlphaScreen detection reagents (acceptor beads and biotinylated-cAMP) according to the kit manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60-120 minutes) at room temperature in the dark.
-
Add the donor beads.
-
Incubate for the recommended time (e.g., 1-3 hours) at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaScreen signal is inversely proportional to the amount of intracellular cAMP.
-
Generate a cAMP standard curve to convert the AlphaScreen signal to cAMP concentrations.
-
Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression analysis (four-parameter logistic equation).
-
Conclusion
The protocols outlined in this application note provide robust and reliable methods for measuring the inhibitory effect of the mGlu2 receptor agonist this compound on cAMP accumulation. Both HTRF and AlphaScreen technologies offer sensitive, high-throughput-compatible formats for characterizing the potency and efficacy of compounds targeting Gi-coupled receptors. Careful optimization of experimental conditions, including cell density and forskolin concentration, is crucial for obtaining high-quality, reproducible data. These assays are essential tools for the pharmacological profiling of this compound and other mGlu2 receptor agonists in drug discovery and development.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylyl cyclase signalling complexes - Pharmacological challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2812223 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2812223 is a potent and selective metabotropic glutamate receptor 2 (mGluR2)-preferring agonist.[1] In native brain tissue, it has been characterized as a partial agonist at the mGluR2/3 receptor complex.[1] As a member of the group II metabotropic glutamate receptors (mGluRs), mGluR2 activation is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic transmission, primarily through presynaptic inhibition of glutamate release.[2][3][4] These application notes provide a detailed protocol for utilizing this compound in brain slice electrophysiology to characterize its effects on neuronal function.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and related group II mGluR agonists. This data is essential for dose-selection and interpretation of experimental results.
| Parameter | Value | Compound | Species/Tissue | Assay Type | Reference |
| Agonist Activity | Partial Agonist | This compound | Mouse, Rat, Non-human Primate, Human Cortical Tissue | GTPγS Binding | [1] |
| G-protein Activation EC50 | 0.019 ± 0.012 µM | LY379268 (related agonist) | Rat Cortical Membranes | GTPγS Binding | [5] |
| G-protein Activation EC50 | 0.16 ± 0.17 µM | DCG-IV (related agonist) | Rat Cortical Membranes | GTPγS Binding | [5] |
| Effective Concentration in Brain Slices | 10 µM | DCG-IV (related agonist) | Rat Medial Perforant Path | Field Potential Recording | [6] |
| Effective Concentration in Brain Slices | 20-100 µM | L-CCG (related agonist) | Rat Piriform Cortex | Field Potential Recording | [2] |
Signaling Pathway
Activation of mGluR2 by this compound initiates a G-protein-mediated signaling cascade that leads to the modulation of neuronal activity. The following diagram illustrates this pathway.
Figure 1: Simplified signaling pathway of this compound via mGluR2 activation.
Experimental Workflow
A typical electrophysiology experiment to assess the impact of this compound on synaptic transmission in brain slices follows a structured workflow.
Figure 2: General workflow for a brain slice electrophysiology experiment with this compound.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated):
-
92 mM N-Methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl.
-
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
Continuously bubbled with 95% O2 / 5% CO2.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
-
Mount the brain onto the vibratome stage.
-
Section the brain into 300-400 µm thick slices in the ice-cold, carbogenated NMDG slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps for recording synaptic currents from individual neurons to assess the effect of this compound.
Solutions:
-
Internal Solution (K-Gluconate based for voltage-clamp):
-
135 mM K-Gluconate
-
10 mM HEPES
-
2 mM MgCl2
-
0.2 mM EGTA
-
2 mM Na2-ATP
-
0.3 mM Na-GTP
-
7 mM Phosphocreatine
-
pH adjusted to 7.2-7.3 with KOH.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO) and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a neuron and establish a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
For recording spontaneous excitatory postsynaptic currents (sEPSCs), clamp the neuron at -70 mV.
-
Record a stable baseline of synaptic activity for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (e.g., starting with 100 nM and increasing to 1-10 µM) by switching the perfusion to an aCSF solution containing the compound.
-
Record for 15-20 minutes in the presence of this compound.
-
To test for reversibility, perfuse the slice with drug-free aCSF (washout) for at least 20 minutes.
-
To evoke synaptic responses, place a stimulating electrode in the afferent pathway of interest. Deliver brief current pulses to elicit excitatory postsynaptic currents (EPSCs).
-
Analyze changes in the frequency and amplitude of sEPSCs/mEPSCs or the amplitude of evoked EPSCs before, during, and after this compound application. A paired-pulse protocol can be used to investigate presynaptic mechanisms.
Expected Outcomes
Based on the known mechanism of action of group II mGluR agonists, application of this compound is expected to:
-
Decrease the frequency of sEPSCs and mEPSCs: This is indicative of a presynaptic mechanism involving the reduced probability of neurotransmitter release.[7]
-
Reduce the amplitude of evoked EPSCs: This further supports a presynaptic locus of action.[7]
-
Increase the paired-pulse ratio: A change in this short-term plasticity paradigm is a classic indicator of altered presynaptic release probability.[2]
-
Potentially induce a hyperpolarization of the postsynaptic membrane: Some studies with group II mGluR agonists have shown a postsynaptic effect through the activation of potassium channels.[8]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR2 in modulating neuronal circuits. The protocols outlined above provide a framework for conducting detailed electrophysiological studies in brain slices to elucidate its effects on synaptic transmission and neuronal excitability. Careful dose-response experiments and analysis of both spontaneous and evoked synaptic events will provide a comprehensive understanding of the compound's mechanism of action in a physiologically relevant context.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of presynaptic mGluR2, but not mGluR3 in the epileptic medial perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of mGlu2/3 receptors on synaptic activities to different types of GABAergic interneurons in the anterior cingulate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postsynaptic and presynaptic group II metabotropic glutamate receptor activation reduces neuronal excitability in rat midline paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies of LY2812223
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2812223 is a potent and selective mGlu2/3 receptor agonist.[1] Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are presynaptic G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission.[2][3] Activation of these receptors generally leads to a reduction in glutamate release, making them a target for therapeutic intervention in conditions associated with excessive glutamate signaling, such as psychiatric and neurological disorders.[3][4]
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular neurotransmitter levels in specific brain regions of freely moving animals.[5][6] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the neurochemical effects of this compound. As direct microdialysis studies on this compound are not extensively published, the following protocols and expected outcomes are based on studies with analogous mGlu2/3 receptor agonists, such as LY354740 and LY404039.[5][6][7][8]
Signaling Pathway of mGlu2/3 Receptor Agonists
Activation of presynaptic mGlu2/3 receptors by an agonist like this compound initiates a signaling cascade that ultimately inhibits neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and subsequent modulation of voltage-gated calcium channels.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The mGlu2/3 receptor agonist, LY354740, blocks immobilization-induced increases in noradrenaline and dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of metabotropic glutamate 2/3 receptor stimulation on activated dopamine release and locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of LY2812223 in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2812223 is a potent and selective mGluR2-preferring agonist.[1] As a prodrug of LY404039, it has been primarily investigated for its therapeutic potential in psychiatric disorders such as schizophrenia.[2][3] The glutamatergic system, particularly metabotropic glutamate receptors (mGluRs), is implicated in the pathophysiology of Alzheimer's disease (AD), making mGluR2 an intriguing target for investigation. However, the role of mGluR2 activation in AD is currently a subject of debate, with conflicting preclinical evidence. Some studies suggest that mGluR2/3 agonists can ameliorate cognitive deficits in certain AD models, while others indicate that selective mGluR2 activation may exacerbate pathology.
These application notes provide a framework for investigating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease. The following protocols are designed to assess the compound's effects on cognitive function using a battery of well-established behavioral assays. Given the conflicting existing data, the experimental design is proposed as an investigational study to elucidate the specific impact of mGluR2 agonism on AD-related cognitive and behavioral phenotypes.
Recommended Animal Model
The 5XFAD transgenic mouse model is recommended for these studies. This model co-expresses five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and accelerated amyloid pathology with associated cognitive deficits. This allows for relatively rapid assessment of therapeutic interventions.
Experimental Design and Drug Administration
A chronic dosing paradigm is recommended to assess the potential disease-modifying effects of this compound.
-
Subjects: 3-month-old male and female 5XFAD mice and wild-type littermates.
-
Treatment Groups:
-
Vehicle (e.g., saline or appropriate solvent)
-
This compound (low dose, e.g., 1 mg/kg)
-
This compound (high dose, e.g., 10 mg/kg)
-
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosing Schedule: Once daily for 3 months.
-
Behavioral Testing: Commence after 2.5 months of treatment, with dosing continuing throughout the testing period.
Behavioral Testing Battery
A comprehensive battery of behavioral tests should be employed to assess different aspects of cognitive function.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a classic test for hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-25°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
The mouse remains on the platform for 15 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are recorded.
-
Novel Object Recognition (NOR) for Recognition Memory
The NOR test assesses the ability of mice to recognize a familiar object from a novel one, a measure of recognition memory.
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40 cm).
-
Habituation (Day 1): Each mouse is allowed to explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2):
-
Two identical objects are placed in the arena.
-
Each mouse is placed in the arena and allowed to explore the objects for 10 minutes.
-
The time spent exploring each object is recorded.
-
-
Test Phase (Day 2, after a retention interval of e.g., 1 or 24 hours):
-
One of the familiar objects is replaced with a novel object.
-
Each mouse is returned to the arena and allowed to explore for 5-10 minutes.
-
The time spent exploring the familiar and novel objects is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Contextual Fear Conditioning (CFC) for Associative Learning and Memory
CFC assesses the ability of mice to learn and remember an association between a neutral context (the conditioning chamber) and an aversive stimulus (a mild footshock).
Protocol:
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator.
-
Training (Day 1):
-
The mouse is placed in the chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
A mild footshock (e.g., 0.5-0.7 mA for 2 seconds) is delivered.
-
The mouse remains in the chamber for a post-shock period (e.g., 30 seconds) before being returned to its home cage.
-
-
Contextual Memory Test (Day 2):
-
The mouse is returned to the same chamber.
-
No shock is delivered.
-
Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes).
-
Increased freezing time compared to baseline indicates memory of the aversive context.
-
Data Presentation
Quantitative data from the behavioral assays should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Morris Water Maze - Acquisition Phase
| Treatment Group | Day 1 Escape Latency (s) | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) |
| 5XFAD + Vehicle | |||||
| 5XFAD + this compound (Low Dose) | |||||
| 5XFAD + this compound (High Dose) | |||||
| Wild-Type + Vehicle |
Table 2: Morris Water Maze - Probe Trial
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) |
| 5XFAD + Vehicle | ||
| 5XFAD + this compound (Low Dose) | ||
| 5XFAD + this compound (High Dose) | ||
| Wild-Type + Vehicle |
Table 3: Novel Object Recognition
| Treatment Group | Discrimination Index (1-hour retention) | Discrimination Index (24-hour retention) |
| 5XFAD + Vehicle | ||
| 5XFAD + this compound (Low Dose) | ||
| 5XFAD + this compound (High Dose) | ||
| Wild-Type + Vehicle |
Table 4: Contextual Fear Conditioning
| Treatment Group | Baseline Freezing (%) | Post-Shock Freezing (%) | Contextual Test Freezing (%) |
| 5XFAD + Vehicle | |||
| 5XFAD + this compound (Low Dose) | |||
| 5XFAD + this compound (High Dose) | |||
| Wild-Type + Vehicle |
Visualizations
Signaling Pathway of mGluR2
Caption: Presynaptic mGluR2 activation by this compound leads to reduced glutamate release.
Experimental Workflow for Behavioral Testing
Caption: Workflow for evaluating this compound efficacy in 5XFAD mice.
Logical Relationship of Potential Outcomes
Caption: Potential outcomes of this compound testing in an AD mouse model.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating mGlu3 Metabotropic Glutamate Receptors Rescues Schizophrenia-like Cognitive Deficits Through Metaplastic Adaptations Within the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of LY2812223 in Rodent Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2812223 is a potent and selective mGlu2-preferring agonist that has been investigated for its potential therapeutic effects in psychosis. As a modulator of the glutamatergic system, this compound offers a novel mechanistic approach compared to traditional antipsychotics that primarily target dopaminergic pathways. This document provides a comprehensive overview of the administration of this compound in preclinical rodent models of psychosis, including detailed experimental protocols, a summary of key findings, and graphical representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a practical guide for researchers in the field of neuropsychopharmacology and drug development.
Introduction
The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder, leading to a dysregulation of downstream glutamate and dopamine signaling. Metabotropic glutamate receptor 2 (mGlu2) is a presynaptic autoreceptor that, when activated, inhibits glutamate release. Agonists of mGlu2/3 receptors have shown promise in preclinical models of psychosis by attenuating the behavioral and neurochemical effects of NMDA receptor antagonists like phencyclidine (PCP). This compound has been identified as an mGlu2-preferring agonist, demonstrating partial agonism in native brain tissue. Studies in mGlu2 knockout mice have confirmed its specific activity at this receptor, making it a valuable tool for investigating the therapeutic potential of selective mGlu2 activation in psychosis.
Data Presentation
While specific quantitative data for this compound in rodent models of psychosis is not extensively available in the public domain, the following table summarizes hypothetical data based on the known effects of related mGlu2/3 agonists in common preclinical models. This table is for illustrative purposes to guide experimental design and data collection.
| Experimental Model | Animal Strain | This compound Dose (mg/kg, i.p.) | Psychosis-Inducing Agent | Behavioral Assay | Key Behavioral Outcome | Neurochemical Outcome (Prefrontal Cortex) |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Sprague-Dawley Rat | 1, 3, 10 | PCP (5 mg/kg) | Open Field Test | Dose-dependent reduction in distance traveled | Attenuation of PCP-induced glutamate release |
| Amphetamine-Induced Hyperlocomotion | C57BL/6 Mouse | 1, 3, 10 | d-amphetamine (2.5 mg/kg) | Open Field Test | Moderate reduction in locomotor activity at higher doses | No significant change in dopamine release |
| Prepulse Inhibition (PPI) Deficit | Wistar Rat | 1, 3, 10 | Apomorphine (0.5 mg/kg) | Acoustic Startle Response | Reversal of apomorphine-induced PPI deficit | Modulation of cortical glutamate/GABA balance |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion Model in Rats
This model is widely used to screen for potential antipsychotic compounds by assessing their ability to reverse the locomotor-stimulating effects of the NMDA receptor antagonist, PCP.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with automated activity monitoring system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate rats to the open field apparatus for 30 minutes one day prior to the experiment.
-
Drug Preparation: Dissolve this compound and PCP in the vehicle to the desired concentrations.
-
Treatment Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + PCP (5 mg/kg)
-
Group 3: this compound (1 mg/kg) + PCP (5 mg/kg)
-
Group 4: this compound (3 mg/kg) + PCP (5 mg/kg)
-
Group 5: this compound (10 mg/kg) + PCP (5 mg/kg)
-
-
Administration: Administer this compound or vehicle via i.p. injection 30 minutes prior to the administration of PCP or vehicle.
-
Behavioral Testing: Immediately after the second injection, place the rat in the center of the open field apparatus and record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Rats with surgically implanted microdialysis guide cannulae targeting the medial prefrontal cortex (mPFC)
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
PCP
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine and glutamate analysis
Procedure:
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula of a conscious and freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (or vehicle) followed by PCP (or vehicle) as described in the behavioral protocol.
-
Sample Collection: Continue collecting dialysate samples for at least 2 hours post-drug administration.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and glutamate concentrations using HPLC-ED.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and analyze the data using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in a rodent model of psychosis.
Caption: Proposed signaling pathway of this compound in modulating glutamate release.
Caption: General experimental workflow for evaluating this compound in rodent models of psychosis.
Conclusion
This compound, as an mGlu2-preferring agonist, represents a promising avenue for the development of novel antipsychotic therapies. The protocols and conceptual frameworks provided in this document are intended to facilitate further research into its efficacy and mechanism of action in rodent models of psychosis. Rigorous and well-controlled preclinical studies are essential to validate its therapeutic potential and to guide its translation to clinical applications.
Application Notes and Protocols for LY2812223 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of LY2812223, a potent and selective mGlu2 receptor agonist. Adherence to these guidelines is crucial for ensuring the consistency and accuracy of experimental results. The protocols outlined below cover both in vitro (cell-based assays) and in vivo studies and include information on storage and handling to maintain compound integrity.
Chemical Properties
A summary of the essential chemical properties of this compound is presented in Table 1. This information is critical for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Source |
| Molecular Weight | 284.29 g/mol | [1] |
| Appearance | Crystalline solid | N/A |
| Binding Affinity (Ki) | mGlu2: 144 nM, mGlu3: 156 nM | [1] |
Stock Solution Preparation
The initial step in utilizing this compound for experimentation is the preparation of a concentrated stock solution. It is highly recommended to use Dimethyl Sulfoxide (DMSO) for the initial reconstitution to ensure maximum solubility and stability.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for 10 mM Stock Solution in DMSO
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, the required volume of DMSO can be calculated using the following formula:
Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1000 / Concentration (mM))
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To prevent degradation, it is advisable to store the solutions under an inert gas like nitrogen.[1]
Stock Solution Concentration Calculator
To aid in the preparation of stock solutions of varying concentrations, refer to Table 2.
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.284 mg | 1.42 mg | 2.84 mg |
| 5 mM | 1.42 mg | 7.11 mg | 14.21 mg |
| 10 mM | 2.84 mg | 14.21 mg | 28.43 mg |
Working Solution Preparation for In Vitro Assays
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.
Materials
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes and pipette tips
Protocol for Preparing In Vitro Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid issues with high DMSO concentrations in the final culture, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution to the final desired concentration in the cell culture medium. For instance, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Mixing and Application: Gently mix the final working solution and add it to the cells. Ensure the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.1%).
Working Solution Preparation for In Vivo Studies
For animal studies, this compound can be prepared in a vehicle suitable for systemic administration, such as phosphate-buffered saline (PBS).
Materials
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sonicator
-
Sterile filters (0.22 µm)
Protocol for Preparing In Vivo Working Solutions
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution in PBS: Directly dissolve the powder in sterile PBS to the desired final concentration. This compound is soluble in PBS up to 140 mg/mL (492.45 mM).[1]
-
Sonication: To aid dissolution, sonicate the solution in an ultrasonic water bath until the compound is completely dissolved and the solution is clear.[1] Gentle heating may also be applied if necessary.
-
Sterilization: Sterilize the final working solution by passing it through a 0.22 µm syringe filter before administration.[1]
-
Administration: It is recommended to prepare fresh solutions for in vivo use and administer them promptly.[1]
Signaling Pathway of mGlu2 Receptor Activation
This compound acts as an agonist at the metabotropic glutamate receptor 2 (mGlu2). This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
By following these detailed application notes and protocols, researchers can ensure the reliable and reproducible preparation of this compound solutions for their experiments, contributing to the generation of high-quality and consistent data.
References
Application Notes and Protocols for LY2812223 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LY2812223, a potent and selective metabotropic glutamate receptor 2 (mGluR2)-preferring agonist, in primary neuronal cultures. This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate research in neuropharmacology, drug discovery, and the study of neurological disorders.
Introduction
This compound is an excitatory amino acid agonist that shows a preference for the mGluR2 subtype.[1] In native brain tissues, it acts as a partial agonist.[1] Activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately modulates neuronal excitability and glutamate release. The neuroprotective and modulatory effects on synaptic transmission make this compound a valuable tool for in vitro studies of neurological and psychiatric conditions.
Key Applications in Primary Neuronal Cultures
-
Neuroprotection Assays: Investigating the protective effects of this compound against excitotoxicity, oxidative stress, and other forms of neuronal injury. Group II mGluR agonists have been shown to be effective in attenuating NMDA-induced excitotoxicity.[2]
-
Modulation of Synaptic Activity: Studying the effects of mGluR2 activation on spontaneous neuronal firing, network synchronicity, and synaptic plasticity.[3]
-
Disease Modeling: Utilizing primary neuronal cultures to model aspects of neurological and psychiatric disorders, such as schizophrenia, where modulation of glutamatergic signaling is a therapeutic strategy.[4][5]
-
Calcium Signaling Analysis: Examining the impact of this compound on intracellular calcium dynamics, a key second messenger in neuronal function.[3]
Quantitative Data
The following table summarizes the pharmacological data for this compound from studies in native brain tissue membranes, which can serve as a reference for designing experiments in primary neuronal cultures.
| Parameter | Species | Tissue | Value | Reference |
| EC50 (GTPγS assay) | Human | Cortex | 134 nM | [1] |
| Non-human Primate | Cortex | 111 nM | [1] | |
| Rat | Cortex | 123 nM | [1] | |
| Mouse | Cortex | 129 nM | [1] | |
| Intrinsic Activity (% of Glutamate) | Human | Cortex | 74% | [1] |
| Non-human Primate | Cortex | 74% | [1] | |
| Rat | Cortex | 66% | [1] | |
| Mouse | Cortex | 74% | [1] |
Signaling Pathway of this compound
The activation of mGluR2 by this compound initiates a Gi/o-coupled signaling cascade that modulates neuronal function.
Experimental Protocols
Preparation of Primary Neuronal Cultures (Rat Cortex)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate®-E medium
-
Papain (2 mg/mL in Hibernate®-E without Ca2+)
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare PDL-coated culture vessels by incubating with a 0.1 mg/mL solution of PDL overnight at 37°C, followed by three washes with sterile water. Allow to dry completely.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 rat embryos in cold Hibernate®-E medium.
-
Mince the cortical tissue and transfer to a tube containing 4 mL of papain solution.
-
Incubate for 30 minutes at 30°C with gentle shaking every 5 minutes.
-
Carefully remove the papain solution and wash the tissue twice with complete Neurobasal® Plus medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in complete Neurobasal® Plus medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
Preparation and Application of this compound
Stock Solution Preparation:
-
This compound can be dissolved in water or DMSO. For a 10 mM stock solution in DMSO, dissolve 2.84 mg of this compound (MW: 284.28 g/mol ) in 1 mL of DMSO.
-
For aqueous stock solutions, dissolve in water with the aid of sonication. Filter-sterilize the aqueous solution before use.
-
Store stock solutions at -20°C or -80°C for long-term stability.
Application to Cultures:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed culture medium or appropriate assay buffer.
-
For acute treatments, remove a portion of the medium from the culture wells and replace it with the medium containing this compound.
-
For chronic treatments or pre-incubation, apply the compound and return the cultures to the incubator for the desired duration.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.
Procedure:
-
Culture primary cortical neurons in 96-well plates for 10-14 DIV.
-
Pre-treat the neurons with various concentrations of this compound (e.g., a range from 1 nM to 10 µM) or vehicle control for 6 to 24 hours.[6]
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 25-100 µM) for 10-15 minutes.
-
Remove the glutamate-containing medium and wash the cells gently with pre-warmed assay buffer.
-
Replace the buffer with conditioned medium (with or without the respective concentrations of this compound) and incubate for 24 hours.
-
Assess cell viability using a lactate dehydrogenase (LDH) assay in the supernatant or by staining with a live-cell marker like Calcein-AM.
Calcium Imaging of Neuronal Activity
This protocol outlines the measurement of intracellular calcium transients in response to this compound.
Procedure:
-
Culture primary neurons on glass-bottom dishes or coverslips for 12-21 DIV.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM, 5 µM) in a suitable buffer (e.g., Hibernate-E) for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish/coverslip on an imaging-equipped fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes to observe spontaneous calcium activity.
-
Apply this compound at the desired concentration via perfusion or gentle addition to the imaging chamber.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by defining regions of interest (ROIs) around individual neuronal cell bodies and measuring the change in fluorescence (ΔF/F0). Key parameters to quantify include the frequency and amplitude of calcium transients. Based on studies with analogous compounds, an increase in amplitude and a decrease in the frequency of spontaneous calcium spikes are expected.[3]
Analysis of Neuronal Network Activity using Microelectrode Arrays (MEAs)
This protocol describes the use of MEAs to assess the effects of this compound on neuronal network function.
Procedure:
-
Plate primary neurons on MEA plates according to the manufacturer's instructions.
-
Culture the neurons for 14-21 DIV to allow for the development of mature, spontaneously active networks.
-
Record baseline spontaneous electrical activity for 10-30 minutes.
-
Apply LY28122223 at various concentrations to the MEA wells. Include a vehicle control.
-
Record neuronal activity at different time points after drug application (e.g., 30 minutes, 1 hour, 24 hours).
-
Analyze the recorded spike data to extract key network parameters, including:
-
Mean Firing Rate: The average number of spikes per second per electrode.
-
Bursting: Frequency, duration, and number of spikes within bursts.
-
Network Synchrony: The degree of correlated firing across different electrodes in the network.
-
Conclusion
This compound is a valuable pharmacological tool for probing the function of mGluR2 in primary neuronal cultures. The protocols and data presented here provide a framework for investigating its effects on neuronal viability, synaptic activity, and network function. These in vitro models are essential for advancing our understanding of glutamatergic signaling in both healthy and diseased states and for the preclinical evaluation of novel therapeutic agents.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of novel and potent ligands of group I and group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of spontaneous Ca(2+) spikes by metabotropic glutamate receptors in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling “psychosis” in vitro by inducing disordered neuronal network activity in cortical brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microglia-neuron interactions in schizophrenia [frontiersin.org]
- 6. The neuroprotective activity of group-II metabotropic glutamate receptors requires new protein synthesis and involves a glial-neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mGluR2/3 Receptor Trafficking with LY2812223
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II G protein-coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] These receptors, which are coupled to Gi/o proteins, act to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3] The trafficking of mGluR2/3 in and out of the plasma membrane is a fundamental mechanism for regulating their signaling, abundance, and desensitization.[1][4] Dysregulation of this process has been implicated in various neuropsychiatric and neurodegenerative disorders.[4][5]
LY2812223 is a potent and functionally selective agonist that preferentially targets the mGluR2 subtype, though it also exhibits high affinity for mGluR3.[6][7] Its utility as a research tool allows for the precise investigation of mGluR2/3-mediated signaling and receptor dynamics. These application notes provide detailed protocols for using this compound to study the trafficking of mGluR2/3 receptors, offering insights into receptor internalization, localization, and signaling pathways.
Quantitative Data: Pharmacological Profile of this compound
The following table summarizes the key pharmacological parameters of this compound, providing essential data for experimental design.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | mGluR2 | 144 nM | Human | Radioligand Binding | [6] |
| mGluR3 | 156 nM | Human | Radioligand Binding | [6] | |
| Functional Activity | mGluR2 | Near Maximal Agonist | Human | Multiple Assays | [7] |
| mGluR3 | No Agonist Activity (except cAMP assay) | Human | Multiple Assays | [7] | |
| Native mGluR2/3 | Partial Agonist | Mouse, Rat, NHP, Human | GTPγS Binding | [7] |
Signaling Pathways and Experimental Visualizations
Understanding the signaling cascade initiated by this compound is critical for interpreting experimental results. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Canonical mGluR2/3 signaling pathway activated by this compound.
Caption: Agonist-induced mGluR2/3 receptor trafficking cycle.
Experimental Protocols
The following protocols provide step-by-step methodologies for investigating mGluR2/3 trafficking using this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for mGluR2/3 receptors expressed in cell membranes.[8]
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cells or tissues expressing mGluR2/3
-
Lysis Buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)[9]
-
Binding Buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[9]
-
Radioligand (e.g., [3H]LY354740 or other suitable mGluR2/3 antagonist)
-
Unlabeled this compound
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)[9]
-
FilterMate Harvester or equivalent
-
Scintillation counter and cocktail
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold Lysis Buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at 20,000 x g for 10-20 minutes to pellet membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the pellet in Binding Buffer (optionally with 10% sucrose for storage at -80°C). Determine protein concentration using a BCA assay.[9]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein for tissue)[9]
-
50 µL of unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of radioligand at a fixed concentration (typically near its Kd).
-
For non-specific binding, use a high concentration of a standard unlabeled ligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the log concentration of this compound and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Immunocytochemistry for Receptor Localization
This protocol allows for the visualization of changes in mGluR2/3 subcellular localization following treatment with this compound.[10][11]
Caption: Experimental workflow for immunocytochemistry (ICC).
Materials:
-
Cells cultured on glass coverslips (e.g., HEK293 expressing mGluR2/3 or primary neurons)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS[11]
-
Blocking Buffer: 3% Donkey Serum in Permeabilization Buffer[11]
-
Secondary Antibody: Fluorescently-conjugated Donkey anti-Rabbit IgG
-
DAPI (for nuclear counterstain)
-
Mounting Medium
-
Confocal microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on poly-L-lysine coated coverslips in a 24-well plate and grow to ~70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Add Permeabilization Buffer for 10 minutes. Aspirate and add Blocking Buffer, incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-mGluR2/3 antibody in Blocking Buffer. Aspirate the blocking solution and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature, protected from light.[11]
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a confocal microscope. Analyze images for changes in receptor localization, such as a shift from plasma membrane to intracellular puncta, indicating internalization.
Protocol 3: Live-Cell Imaging of Receptor Trafficking
This advanced technique uses fluorescently-tagged receptors to visualize the dynamics of mGluR2/3 trafficking in real-time in response to this compound. Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for observing events at the plasma membrane.[14][15]
Materials:
-
Cells (e.g., HEK293 or primary neurons) transiently or stably expressing fluorescently-tagged mGluR2 or mGluR3 (e.g., mGluR2-GFP). Note: Tagging the extracellular domain is recommended to avoid disrupting intracellular signaling.[15]
-
This compound
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal or TIRF microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)
Methodology:
-
Cell Preparation: Plate cells expressing the fluorescently-tagged receptor onto glass-bottom imaging dishes. Allow cells to adhere and grow to an appropriate density for imaging.
-
Imaging Setup: Place the dish on the microscope stage within the incubation chamber and allow the environment to equilibrate.
-
Baseline Imaging: Acquire baseline images of the cells before adding the agonist. Using TIRF microscopy, focus on the cell footprint to visualize receptors at or near the plasma membrane.[14]
-
Agonist Stimulation: Gently add this compound (at a final working concentration) to the imaging buffer.
-
Time-Lapse Acquisition: Immediately begin acquiring a time-lapse series of images to capture the dynamic process of receptor internalization. This is often observed as a decrease in fluorescence at the plasma membrane and the appearance of fluorescent puncta moving into the cell.
-
Washout and Recycling (Optional): To study receptor recycling, after a period of agonist stimulation, gently perfuse the cells with fresh, agonist-free imaging buffer. Continue time-lapse imaging to observe the potential reappearance of fluorescence at the plasma membrane.
-
Data Analysis: Quantify the changes in fluorescence intensity at the plasma membrane over time. Analyze the number, size, and movement of intracellular vesicles. This allows for the kinetic modeling of internalization and recycling rates.[10]
References
- 1. Metabotropic glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor Trafficking and its Role in Drug-Induced Neurobehavioral Plasticity. [vivo.weill.cornell.edu]
- 5. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bit.bio [bit.bio]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. mGluR2/mGluR3 Polyclonal Antibody (PA5-99168) [thermofisher.com]
- 14. Imaging GPCRs trafficking and signaling with total internal reflection fluorescence microscopy in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging GPCRs trafficking and signaling with total internal reflection fluorescence microscopy in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY2812223 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2812223.
Troubleshooting Guides
Solubility Issues
Difficulty in dissolving this compound can hinder experimental setup and accuracy. The following guide provides information on solubility in common solvents and tips for effective dissolution.
Quantitative Solubility Data
For optimal results, it is crucial to use the appropriate solvent and concentration. The solubility of this compound in various solvents is summarized below. Please note that sonication may be required to achieve complete dissolution.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 50 | 175.88 | Requires sonication.[1] |
| DMSO | 28.75 | 101.13 | Requires sonication. Use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] |
| PBS | 140 | 492.45 | For in vivo preparations. Requires sonication.[1] |
Troubleshooting Workflow for Solubility Problems
If you are encountering issues with dissolving this compound, follow this workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Stability Issues
Maintaining the stability of this compound in solution is critical for reproducible experimental results. This section provides guidance on storage and handling to minimize degradation.
Recommended Storage Conditions for Stock Solutions
Proper storage is essential to preserve the integrity of this compound stock solutions.
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | For shorter-term storage. Store under nitrogen.[1][2] |
Key Recommendations for Maintaining Stability:
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Use Fresh Solutions: For in vivo studies, it is best to prepare fresh solutions and use them promptly.
-
Filter Sterilization: If you prepare an aqueous stock solution for cell culture, it should be filter-sterilized using a 0.22 μm filter before use.[1]
Logical Framework for Assessing Stability
While specific degradation pathways for this compound are not extensively published, a general approach can be taken to assess stability under your specific experimental conditions.
Caption: Key parameters for evaluating the stability of this compound.
Experimental Protocols
Protocol for Solubility Assessment of this compound
This protocol describes a static equilibrium method to determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, water, PBS)
-
Glass vials with screw caps
-
Vortex mixer
-
Sonicator bath
-
Incubator/shaker
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the selected solvent.
-
Mixing: Tightly cap the vial and vortex vigorously for 2 minutes to ensure initial dispersion.
-
Equilibration: Place the vial in an incubator/shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. Intermittent sonication can be applied to facilitate dissolution.
-
Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.
-
Calculation: The solubility is determined from the measured concentration in the saturated supernatant.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation can occur if the solution is stored improperly or if the concentration exceeds the solubility limit in that solvent. Try gently warming the solution and using ultrasonication to redissolve the compound. If the precipitate does not dissolve, it may be necessary to prepare a fresh solution at a lower concentration. For in vivo preparations, if precipitation occurs during the mixing of solvents, heating and/or sonication can be used to aid dissolution.
Q2: Why is it important to use newly opened DMSO?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound. Using a fresh, unopened bottle of anhydrous DMSO will ensure the best possible dissolution.
Q3: How should I prepare this compound for cell culture experiments?
A3: For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. It is important to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you are using an aqueous-based stock, it must be sterile-filtered through a 0.22 μm filter before adding to your cell cultures.[1]
Q4: Can I store this compound solution at room temperature?
A4: No, it is not recommended to store this compound solutions at room temperature for extended periods. For short-term storage, -20°C is advised for up to one month, while -80°C is recommended for long-term storage of up to six months.[2] Always prepare fresh solutions for in vivo experiments and use them promptly.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: Currently, there is limited publicly available information specifically detailing the degradation products of this compound. As a general precaution, it is advisable to protect solutions from light and extreme pH conditions to minimize the risk of chemical degradation. If you suspect degradation is affecting your experiments, analytical techniques such as HPLC or LC-MS can be used to assess the purity of your solution.
References
Technical Support Center: Optimizing LY2812223 for In Vitro Studies
Welcome to the technical support center for LY2812223. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments.
This compound is a prodrug that is converted in vivo to its active form, LY404039, a potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] These receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Understanding this mechanism is crucial for designing and interpreting in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized to LY404039.[1] LY404039 is a potent and selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are coupled to the inhibitory G-protein (Gαi/o), and their activation inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[2][3]
Q2: What is a recommended starting concentration range for this compound in in vitro studies?
A2: Since this compound is a prodrug, its efficacy in in vitro systems depends on the metabolic capacity of the cells to convert it to the active form, LY404039. For initial experiments with the active form, LY404039, a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific cell type and assay. One study on gastric cancer cells used a concentration of 10 µM of LY404039. For this compound, it is advisable to start with a slightly higher concentration range to account for incomplete conversion and to perform a dose-response study.
Q3: How can I be sure that this compound is being converted to its active form, LY404039, in my cell culture system?
A3: The conversion of a prodrug to its active form in cell culture can be influenced by the metabolic enzymes present in the specific cell line being used.[4][5] If your cells lack the necessary enzymes, you may observe low or no activity of this compound. To address this, you can:
-
Use the active form directly: As a positive control and for more direct dose-response studies, use LY404039.
-
Co-culture with metabolically active cells: In some experimental setups, co-culturing with cells known to have the required metabolic enzymes (e.g., liver cells or fractions) can facilitate the conversion.[4]
-
Analytical confirmation: Use techniques like HPLC-MS/MS to detect the presence of LY404039 in your cell culture medium or cell lysates after incubation with this compound.
Q4: What are the primary downstream signaling pathways activated by this compound?
A4: The primary signaling pathway activated by the active form of this compound (LY404039) is the Gαi/o pathway, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. Additionally, mGluR2/3 activation can also modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Troubleshooting Guides
Issue 1: No or low response to this compound treatment.
-
Possible Cause 1: Insufficient conversion of the prodrug. Your cell line may lack the necessary metabolic enzymes to convert this compound to its active form, LY404039.[4][5]
-
Solution: Use the active compound, LY404039, directly in your experiments to confirm that the receptor and downstream signaling pathway are functional in your cells. If LY404039 elicits a response, the issue is likely with the prodrug conversion.
-
-
Possible Cause 2: Low receptor expression. The cell line you are using may not express sufficient levels of mGluR2 or mGluR3.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or a cell-based ELISA.[6] Consider using a cell line known to express these receptors or a recombinant cell line overexpressing mGluR2 or mGluR3.
-
-
Possible Cause 3: Receptor desensitization. Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from its signaling pathway.
-
Solution: Optimize the incubation time and concentration of this compound. Use the lowest effective concentration for the shortest time necessary to observe a response.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent prodrug conversion. The efficiency of conversion of this compound to LY404039 may vary between experiments due to differences in cell density, passage number, or metabolic state.
-
Solution: Standardize your cell culture conditions, including seeding density and passage number. For critical experiments, consider using the active form, LY404039, to eliminate this source of variability.
-
-
Possible Cause 2: Compound stability and solubility. The compound may not be fully dissolved or may be degrading in the culture medium.
-
Solution: Ensure proper stock solution preparation and storage. This compound is reported to be soluble in water. Prepare fresh dilutions for each experiment and visually inspect for any precipitation.
-
-
Possible Cause 3: Allosteric modulation. The activity of mGluR2/3 can be influenced by allosteric modulators. Components of your cell culture medium or other treatments could be acting as allosteric modulators, leading to variable responses.
-
Solution: Use a chemically defined, serum-free medium if possible to reduce variability from undefined serum components. Be mindful of any other compounds present in your assay.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active form, LY404039, from in vitro studies.
| Compound | Parameter | Value | Cell System/Assay | Reference |
| LY404039 | Ki (hmGluR2) | 149 nM | Recombinant human mGlu2 receptors | [4] |
| LY404039 | Ki (hmGluR3) | 92 nM | Recombinant human mGlu3 receptors | [4] |
| LY404039 | Ki (rat native mGluR2/3) | 88 nM | Rat neurons | [4] |
| This compound | Km (PEPT1 substrate) | ~30 µM | In vitro PEPT1 uptake assay | [7] |
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay (for Gαi-coupled receptors)
This protocol is a representative method for measuring the inhibition of cAMP production following the activation of mGluR2/3.
Materials:
-
Cells expressing mGluR2/3 (e.g., CHO or HEK293 cells stably transfected)
-
This compound or LY404039
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound or LY404039 in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the compound in assay buffer to create a dose-response range.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the PDE inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 10-30 minutes at room temperature.
-
Add the different concentrations of this compound or LY404039 to the appropriate wells and incubate for 15-30 minutes.
-
Add a submaximal concentration of forskolin (e.g., 1-10 µM, to be optimized for your cell line) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes.
-
-
Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
-
Whole-Cell Patch-Clamp Electrophysiology
This is a general protocol to measure the effect of LY404039 on neuronal activity.
Materials:
-
Primary neuronal culture or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (4-8 MΩ resistance)
-
Electrophysiology rig with amplifier and data acquisition system
-
LY404039
Procedure:
-
Preparation:
-
Prepare and equilibrate brain slices or neuronal cultures in oxygenated aCSF.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
-
Drug Application:
-
Bath-apply LY404039 at the desired concentration (e.g., 1-10 µM).
-
Continuously record the synaptic activity during and after drug application.
-
-
Data Analysis:
-
Measure the amplitude and frequency of EPSCs before, during, and after LY404039 application.
-
A reduction in EPSC frequency or amplitude would indicate a presynaptic or postsynaptic effect of the mGluR2/3 agonist, respectively.
-
Visualizations
References
- 1. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LY2812223
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LY2812223. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the metabotropic glutamate receptor 2 (mGlu2).[1][2] It was derived from the broader spectrum mGlu2/3 receptor agonist, LY354740, to exhibit a preferential affinity for the mGlu2 subtype.[1] Its primary mechanism of action is the activation of mGlu2 receptors, which are G-protein coupled receptors (GPCRs) that signal through Gαi/o. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: What is the selectivity profile of this compound?
A2: this compound is an mGlu2-preferring agonist.[1] In preclinical studies using stably transfected cells, it displayed near-maximal agonist responses at the human mGlu2 receptor.[1] While it also has binding affinity for the mGlu3 receptor, it shows no functional agonist activity at this subtype, except in cAMP assays.[1] Further evidence for its selectivity comes from studies in knockout mice, where the pharmacological activity of this compound was absent in mGlu2 knockout mice but persisted in mGlu3 knockout mice.[1]
Q3: What are the known in vivo effects and observed clinical adverse events of this compound?
A3: In preclinical animal models, the parent compound LY354740, a less selective mGlu2/3 agonist, demonstrated anxiolytic effects without the typical side effects associated with benzodiazepines, such as sedation or memory impairment. In Phase I clinical trials of LY2979165, a prodrug that is extensively converted to this compound, the most commonly reported adverse events in healthy subjects were dizziness, vomiting, nausea, somnolence, and headache. Another related mGluR2/3 agonist, pomaglumetad methionil (LY2140023), has been associated with seizure events in clinical trials.
Troubleshooting Guide for Unexpected Experimental Outcomes
Issue 1: Observing partial or weaker than expected agonist activity in native tissues.
-
Question: I'm using this compound in primary neuronal cultures or brain slices and observing a much weaker response compared to the high potency reported in recombinant cell lines. Why is this happening?
-
Answer: This is a documented characteristic of this compound. In native brain tissue membranes from various species, including humans, LY28122223 acts as a partial agonist .[1] This contrasts with its behavior as a near-maximal agonist in stably transfected cell lines.[1] This discrepancy may be due to a functional interplay between mGlu2 and mGlu3 receptors in their native environment.[1] When designing experiments with native tissues, it is crucial to consider this partial agonism and include appropriate controls to characterize the maximal response of the system.
Issue 2: Unexplained changes in neuronal excitability or neurotransmitter release.
-
Question: My experiments show unexpected changes in the release of other neurotransmitters, like GABA or serotonin, that are not directly regulated by glutamate. Could this be an off-target effect of this compound?
-
Answer: While a comprehensive public off-target screening profile for this compound is not available, its on-target mechanism can indirectly influence other neurotransmitter systems. mGlu2 receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release. However, they are also found on terminals of neurons releasing other neurotransmitters. Therefore, activation of mGlu2 receptors by this compound could potentially inhibit the release of other neurotransmitters. Researchers should consider the localization of mGlu2 receptors in their specific experimental system.
Issue 3: Observing central nervous system (CNS)-related effects in vivo not anticipated from mGlu2 agonism alone.
-
Question: In my in vivo studies, I'm observing effects like sedation or motor impairment that seem inconsistent with the known function of mGlu2 receptors. What could be the cause?
-
Answer: The clinical adverse events reported for the prodrug of this compound include somnolence and dizziness. While these could be manifestations of strong on-target mGlu2 activation, the possibility of off-target effects cannot be entirely ruled out without a comprehensive safety pharmacology profile. Additionally, a related compound, an mGluR2/3 agonist, was associated with seizures. If you observe seizure-like activity, it is a serious concern that warrants further investigation and may be related to off-target effects or complex network activity modulation. It is advisable to carefully monitor animals for such effects and consider dose-response studies to differentiate between on-target and potential off-target liabilities.
Quantitative Data Summary
| Compound | Target(s) | Binding Affinity (Ki) | Functional Activity |
| This compound | mGlu2 | High Potency (Agonist) | Near-maximal agonist in transfected cells; Partial agonist in native brain tissue[1] |
| mGlu3 | Binds | No functional agonist activity (except in cAMP assays)[1] |
Experimental Protocols
Guanosine 5’-O-(3-[35S]thio)triphosphate (GTPγS) Functional Binding Assay
This assay is used to measure the functional activation of Gαi/o-coupled receptors like mGlu2.
-
Membrane Preparation: Prepare crude membrane fractions from stably transfected cells or native brain tissue expressing the receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, and MgCl2.
-
Reaction Mixture: In a microplate, combine the prepared membranes, this compound at various concentrations, and GDP.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values for this compound.
Visualizations
Caption: Canonical signaling pathway of the mGlu2 receptor activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Improving In Vivo Bioavailability of LY2812223
Welcome to the technical support center for LY2812223. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the in vivo bioavailability of this selective mGlu₂ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective agonist for the metabotropic glutamate 2 (mGlu₂) receptor, which is a target for treating various central nervous system disorders.[1][2] Like many new chemical entities, its physicochemical properties can lead to challenges in achieving adequate oral bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability can result in low drug exposure, high inter-subject variability, and ultimately, a lack of therapeutic efficacy.
Q2: How does the Biopharmaceutics Classification System (BCS) relate to this compound's bioavailability challenges?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While specific BCS classification for this compound is not publicly available, drugs with poor bioavailability often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For such compounds, the dissolution rate in the gastrointestinal tract is often the rate-limiting step for absorption.[3] Strategies to improve bioavailability typically focus on enhancing solubility and dissolution.[4][5][6]
Q3: What is the prodrug approach for this compound?
A3: A common strategy to improve the bioavailability of a parent drug is to administer it as a prodrug. For this compound, the prodrug LY2979165 has been developed.[7] A clinical study showed that the conversion of LY2979165 to the active moiety, this compound, was extensive, with minimal prodrug measurable in plasma. This approach can enhance absorption by utilizing specific transporters (like PEPT1) or by improving the physicochemical properties of the molecule for better passive diffusion.[7][8]
Q4: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A4: Several key strategies are employed to overcome poor solubility and enhance oral bioavailability:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can significantly improve the dissolution rate.[3][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can increase its aqueous solubility and dissolution rate.[6][11]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption via the lymphatic system.[6][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility by creating a hydrophilic exterior.[5][6]
Troubleshooting Guide
Problem: Low or variable plasma exposure of this compound in preclinical species.
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution Rate | 1. Verify Particle Size: Ensure the particle size of the drug substance is sufficiently small. Consider micronization or nanomilling.[9][10] 2. Formulation Strategy: If using a simple suspension, consider formulating an amorphous solid dispersion or a lipid-based system to improve the dissolution rate.[11][12] |
| Drug Precipitation in GI Tract | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in your formulation. These polymers can help maintain a supersaturated state in the gut, preventing the drug from crashing out of solution. 2. Evaluate Formulation in Simulated Fluids: Test the dissolution and precipitation kinetics of your formulation in simulated gastric and intestinal fluids (SGF, SIF). |
| Metabolic Instability | 1. In Vitro Metabolic Assays: Conduct studies using liver microsomes or hepatocytes from the relevant preclinical species to determine the metabolic stability of this compound. 2. Identify Metabolites: Characterize the major metabolites to understand the primary metabolic pathways. While specific metabolic pathways for this compound are not detailed in the provided results, general drug metabolism involves Phase I (e.g., oxidation via CYP450 enzymes) and Phase II (e.g., conjugation) reactions.[13] |
| Efflux Transporter Activity | 1. Assess P-gp Substrate Potential: Use in vitro cell-based assays (e.g., Caco-2) to determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can pump the drug out of intestinal cells, reducing absorption. 2. Co-administer Inhibitors (Research Setting): In preclinical studies, co-administration with a known P-gp inhibitor can help confirm if efflux is a limiting factor. |
Data Presentation: Formulation Strategy Comparison
| Strategy | Mechanism of Action | Advantages | Potential Challenges |
| Nanosuspension | Increases surface area-to-volume ratio, leading to a higher dissolution rate.[4][11] | Applicable to many poorly soluble drugs; can be used for oral and parenteral routes. | Physical instability (particle aggregation); requires specialized equipment (e.g., high-pressure homogenizer). |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy amorphous state, increasing solubility and dissolution.[6] | Significant enhancement in bioavailability; established manufacturing techniques (spray drying, hot-melt extrusion). | Potential for recrystallization during storage, leading to loss of bioavailability; drug-polymer miscibility issues. |
| Lipid-Based Delivery (e.g., SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, enhancing solubilization and absorption.[5][6][12] | Improves solubility of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Potential for GI side effects from surfactants; chemical instability of the drug in the lipid vehicle. |
| Prodrug (e.g., LY2979165) | Covalent modification of the parent drug to improve physicochemical properties or target specific transporters for enhanced absorption.[7][8] | Can overcome fundamental permeability or solubility issues; potential for targeted delivery. | Requires efficient in vivo conversion to the active drug; synthesis can be complex; potential for altered toxicology profile. |
Visualizations and Workflows
Signaling Pathway of this compound
This compound acts as an agonist at the mGlu₂ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gᵢ). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Experimental Workflow: Formulation Selection
This decision tree outlines a typical workflow for selecting a suitable formulation strategy to enhance the bioavailability of a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Wet Media Milling
This protocol describes a general method for producing a drug nanosuspension, a technique used to increase the dissolution rate by decreasing particle size.
1. Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or similar high-energy mill
2. Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in purified water with gentle heating and stirring. Allow to cool to room temperature.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer for 15 minutes.
-
Transfer the pre-suspension to a milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.
-
Begin milling at a set speed (e.g., 2000 rpm) and temperature (e.g., controlled at 10°C to dissipate heat).
-
Mill for a predetermined time (e.g., 2-8 hours). Collect small aliquots of the suspension periodically (e.g., every hour) to monitor particle size reduction.
-
Measure the particle size of the aliquots using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Once milling is complete, separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Store the final nanosuspension at 4°C. Characterize for particle size, zeta potential, and dissolution rate before in vivo administration.
3. Troubleshooting:
-
Particle Aggregation: Increase stabilizer concentration or try a different stabilizer (e.g., Poloxamer 188, Tween 80).
-
Slow Particle Size Reduction: Increase milling time or speed. Ensure the bead-to-drug mass ratio is optimal.
-
Contamination from Media: Ensure milling media is of high quality and resistant to abrasion.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
This protocol provides a general method for creating an ASD, which can significantly enhance the aqueous solubility of a crystalline compound.
1. Materials:
-
This compound API
-
Polymer (e.g., Polyvinylpyrrolidone/vinyl acetate copolymer - PVPVA)
-
Organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v)
-
Spray dryer equipped with a two-fluid nozzle
2. Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 25% drug loading, so a 1:3 drug:polymer ratio).
-
Completely dissolve both the this compound and the polymer in the organic solvent system to create the spray solution. The final solid content should typically be between 2-10% w/v.
-
Set up the spray dryer with the appropriate parameters. These are instrument-dependent but include:
-
Inlet Temperature: High enough to evaporate the solvent (e.g., 100-120°C).
-
Atomization Gas Flow Rate: Adjusted to achieve fine droplets.
-
Spray Solution Feed Rate: Controlled to maintain the outlet temperature (e.g., 50-60°C).
-
-
Pump the spray solution through the nozzle into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed amorphously within the polymer matrix.
-
The solid ASD powder is separated from the gas stream by a cyclone and collected.
-
Perform secondary drying on the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterize the final ASD powder using techniques like X-ray Powder Diffraction (XRPD) to confirm its amorphous nature, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, and dissolution testing to confirm performance enhancement.
3. Troubleshooting:
-
Material Sticking to Chamber: Lower the inlet temperature or increase the aspirator flow rate.
-
Incomplete Solvent Evaporation: Increase the inlet temperature or decrease the solution feed rate.
-
Crystalline Material Detected: Ensure complete dissolution in the spray solution. The drug-to-polymer ratio may be too high, leading to drug crystallization upon solvent evaporation; reduce the drug loading.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of single and multiple doses of a novel mGlu2 agonist, a potential antipsychotic therapy, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with LY2812223
Welcome to the technical support center for LY2812223. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during experiments with this selective mGlu₂ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing weaker effects or partial agonism with this compound in my native tissue preparation compared to published data from recombinant cell lines?
A1: This is a key characteristic of this compound. While it behaves as a full agonist at the mGlu₂ receptor in many ectopic cell line-based assays, it displays partial agonist activity in native brain slices and membranes.[1] This discrepancy is thought to arise from the more complex environment in native tissues, including the potential for functional interplay between mGlu₂ and mGlu₃ receptors. When troubleshooting, it is crucial to compare your results with appropriate controls within the same experimental system rather than solely relying on data from recombinant systems.
Q2: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the cause?
A2: A non-sigmoidal, or biphasic (bell-shaped), dose-response curve can occur with metabotropic glutamate receptor agonists.[2][3] This may be due to several factors:
-
Receptor Desensitization: At higher concentrations, prolonged receptor activation can lead to desensitization, resulting in a diminished response.
-
Off-Target Effects: Although this compound is selective for mGlu₂/₃ receptors, very high concentrations may engage other targets, leading to confounding effects.
-
Complex Signaling Cascades: The activation of multiple downstream signaling pathways with different concentration dependencies can result in a complex overall response.
-
Experimental Artifacts: Issues with compound solubility or stability at higher concentrations can also contribute to a drop-off in the response.
To troubleshoot, consider reducing the highest concentrations in your dose-response curve and ensuring the compound is fully dissolved at all tested concentrations.
Q3: I am observing high variability between replicate experiments. What are the common sources of inconsistency?
A3: High variability can stem from several factors related to compound handling and experimental setup:
-
Solubility and Stability: this compound has specific solubility characteristics. Ensure you are using the recommended solvent and that the stock solution is stored correctly.[4] Prepare fresh dilutions for each experiment to avoid degradation.
-
Adsorption to Plastics: Like many small molecules, this compound may adsorb to certain types of plastic labware, reducing the effective concentration in your assay.[5] Consider using low-adhesion plastics or pre-incubating solutions in the labware to saturate binding sites.
-
Cell/Tissue Health: The physiological state of your cells or tissue slices is critical. Ensure consistent cell passage numbers, confluency, and tissue viability.
Troubleshooting Experimental Setups
Inconsistent Agonist Response in Cell-Based Assays
If you are observing a weaker-than-expected or inconsistent agonist response in your cell-based assays, consider the following troubleshooting steps in a logical workflow:
Caption: Troubleshooting workflow for inconsistent agonist response.
Unexpected Electrophysiological Effects
When observing unexpected or inconsistent results in electrophysiology experiments, follow this troubleshooting guide:
Caption: Troubleshooting workflow for electrophysiology experiments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound to serve as a reference for your experiments.
| Parameter | Receptor | Value | Species | Assay System | Reference |
| Ki | mGlu₂ | 144 nM | Human | Recombinant Cells | [4] |
| Ki | mGlu₃ | 156 nM | Human | Recombinant Cells | [4] |
Note: EC₅₀ and IC₅₀ values can be highly dependent on the specific assay conditions, cell type, and endpoint being measured. It is recommended to determine these values empirically in your system.
Key Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGlu₂/₃ receptors.
Materials:
-
Cell membranes expressing mGlu₂/₃ receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
This compound at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing cell membranes, assay buffer, and GDP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity following mGlu₂/₃ receptor activation.
Materials:
-
Whole cells expressing mGlu₂/₃ receptors
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the recommended time according to your cAMP detection kit.
-
Lyse the cells and measure the intracellular cAMP levels using your chosen detection method.
-
Generate a dose-response curve to determine the IC₅₀ of this compound for cAMP inhibition.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is for recording the effects of this compound on synaptic transmission in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus or striatum)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipette with internal solution
-
Patch-clamp amplifier and data acquisition system
-
This compound at desired concentrations
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents - EPSCs).
-
Bath-apply this compound at the desired concentration and record the changes in synaptic transmission.
-
Wash out the drug to observe any reversal of the effect.
-
Analyze the data to quantify the effect of this compound on synaptic currents.
Signaling Pathways
This compound is an agonist for the mGlu₂ receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
Caption: Canonical and non-canonical signaling pathways of mGlu₂ receptor activation.
References
- 1. Biphasic Modulation of NMDA Receptor Function by Metabotropic Glutamate Receptors | Journal of Neuroscience [jneurosci.org]
- 2. Biphasic Modulation of NMDA Receptor Function by Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate mGlu2 receptor is necessary for the pharmacological and behavioral effects induced by hallucinogenic 5-HT2A receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Interpreting LY2812223 Partial Agonism in Native Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the partial agonism of LY2812223 in native tissue preparations.
Troubleshooting Guides
Issue 1: Discrepancy in this compound Activity Between Recombinant Cell Lines and Native Tissues
Symptom: You observe that this compound acts as a near-full agonist in a recombinant cell line expressing only the mGlu2 receptor, but it displays partial agonist activity in your native tissue preparation (e.g., brain slices or membranes).
Possible Causes and Solutions:
-
Presence of mGlu3 Receptors: Native brain tissue expresses both mGlu2 and mGlu3 receptors. This compound is an mGlu2-preferring agonist but may interact with mGlu3 receptors, which could influence its overall functional effect.[1] The partial agonism in native tissues may arise from a functional interplay between these two receptor subtypes.
-
Solution: To confirm the involvement of mGlu2, conduct experiments on cortical membranes from mGlu2 knockout mice. A loss of this compound activity in these tissues would support its mGlu2-preferring action.[1]
-
-
Receptor Heterodimerization: mGlu2 and mGlu3 receptors can form heterodimers, which may exhibit a pharmacological profile distinct from that of their respective homodimers. The signaling efficacy of an agonist at a heterodimer can differ from its efficacy at a homodimer.
-
Solution: While directly proving heterodimerization in native tissue is complex, you can investigate the effects of mGlu3-selective antagonists in your functional assays. If the partial agonism of this compound is altered, it could suggest an mGlu2/mGlu3 heterodimer interaction.
-
-
Receptor Reserve: Recombinant cell lines often overexpress the receptor of interest, leading to a significant "receptor reserve."[2] This can make a partial agonist appear as a full agonist because a maximal response can be achieved by activating only a fraction of the total receptor population.[2] Native tissues typically have a lower receptor density, unmasking the true partial agonist nature of the compound.
-
Solution: To investigate receptor reserve, you can use an irreversible antagonist to inactivate a proportion of the receptors. A subsequent rightward shift in the agonist's dose-response curve with a reduction in the maximal response is indicative of a receptor reserve.
-
Issue 2: Low Signal-to-Noise Ratio in GTPγS Binding Assays with Native Tissue
Symptom: You are experiencing a weak signal or high background in your [³⁵S]GTPγS binding assay when using brain membranes.
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The concentrations of GDP, Mg²⁺, and Na⁺ are critical for optimal G protein coupling and nucleotide exchange.
-
Solution: Titrate the concentrations of GDP (typically 0.1-10 µM), MgCl₂ (1-10 mM), and NaCl (20-100 mM) to find the optimal conditions for your specific tissue preparation.
-
-
Endogenous Agonist Contamination: Residual glutamate in the tissue preparation can lead to high basal GTPγS binding.
-
Solution: Ensure thorough washing of the membrane preparations. Consider including a glutamate-pyruvate transaminase/pyruvate-based glutamate scavenging system in your assay buffer.
-
-
Low Receptor Expression: The density of mGlu2/3 receptors in your tissue of interest may be low.
-
Solution: Use a brain region known to have high mGlu2/3 receptor expression, such as the cortex or hippocampus. Increase the amount of membrane protein per well, but be mindful of potential increases in non-specific binding.
-
Issue 3: Difficulty in Differentiating Partial Agonism from Antagonism
Symptom: In the presence of endogenous glutamate, it is challenging to determine if a submaximal response to this compound is due to partial agonism or competitive antagonism.
Possible Causes and Solutions:
-
Endogenous Tone: The presence of endogenous glutamate can complicate the interpretation of agonist effects.
-
Solution: Conduct Schild analysis. In this method, you generate agonist (e.g., glutamate) dose-response curves in the presence of increasing concentrations of the suspected partial agonist (this compound). A parallel rightward shift of the glutamate curve with no change in the maximal response is characteristic of a competitive antagonist. A partial agonist will produce a rightward shift and also a decrease in the maximal response of the full agonist.
-
Data Presentation
Table 1: Comparative Pharmacology of this compound at Recombinant vs. Native mGlu2 Receptors
| Assay System | Receptor(s) | Assay Type | Agonist | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Glutamate Max) |
| Recombinant CHO cells | Human mGlu2 | GTPγS | This compound | 25.3 | ~100% |
| Recombinant CHO cells | Human mGlu2 | cAMP | This compound | 12.6 | ~90% |
| Native Rat Cortical Membranes | mGlu2/mGlu3 | GTPγS | This compound | 31.8 | ~60% |
| Native Human Cortical Membranes | mGlu2/mGlu3 | GTPγS | This compound | 45.1 | ~50% |
Data are approximated from published literature for illustrative purposes.
Experimental Protocols
[³⁵S]GTPγS Binding Assay in Native Brain Membranes
This protocol is adapted for measuring Gᵢ-coupled mGlu2/3 receptor activation.
1. Membrane Preparation: a. Homogenize dissected brain tissue (e.g., cortex) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4) and determine protein concentration.
2. Assay Procedure: a. In a 96-well plate, add in the following order:
- Assay buffer
- This compound or other test compounds at various concentrations
- GDP (final concentration 10 µM)
- Membrane suspension (20-50 µg protein/well) b. Pre-incubate for 15 minutes at 30°C. c. Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM). d. Incubate for 60 minutes at 30°C with gentle shaking. e. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. f. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis: a. Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values. b. Normalize the data to the maximal stimulation induced by a full agonist (e.g., glutamate). c. Plot the concentration-response curves and determine EC₅₀ and Eₘₐₓ values using non-linear regression.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show partial agonism in native tissues when it's a full agonist in recombinant systems?
A1: This is a key observation and is likely due to several factors present in the complex environment of native tissue.[1] The primary reasons are thought to be the co-expression of mGlu2 and mGlu3 receptors, which can form heterodimers with unique pharmacological properties, and the lower receptor density in native tissues compared to overexpression systems, which unmasks the intrinsic partial agonism of the compound.[2]
Q2: What is the signaling pathway activated by this compound?
A2: this compound activates mGlu2 receptors, which are Gᵢ/ₒ-coupled G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: How can I be sure that the activity I'm seeing is mediated by mGlu2 and not mGlu3 receptors?
A3: Experiments using tissues from mGlu2 knockout mice have shown that the activity of this compound is lost, providing strong evidence for its mGlu2-preferring activity in native tissues.[1]
Q4: What is "receptor reserve" and how does it affect the interpretation of my results?
A4: Receptor reserve refers to a situation where the number of receptors in a cell or tissue is greater than the number required to elicit a maximal response.[3] In systems with a high receptor reserve, a partial agonist can appear to be a full agonist because it can activate enough receptors to produce a maximal effect, even if it cannot activate each receptor to its full potential. This is often the case in recombinant cell lines with high receptor expression levels.
Q5: Could the partial agonism of this compound in native tissue have therapeutic implications?
A5: Yes. Partial agonists can offer a more modulated physiological response compared to full agonists, potentially reducing the risk of receptor desensitization and off-target effects. This can be a desirable property for a therapeutic agent, providing a "ceiling" effect that may enhance its safety profile.
Visualizations
Caption: Gᵢ-coupled signaling pathway of this compound at the mGlu2 receptor.
Caption: Workflow for GTPγS binding assay in native brain tissue.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor reserve masks partial agonist activity of drugs in a cloned rat 5-hydroxytryptamine1B receptor expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into dimerization and activation of the mGlu2–mGlu3 and mGlu2–mGlu4 heterodimers | CoLab [colab.ws]
Technical Support Center: LY2812223 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR2/3 agonist prodrug, LY2812223. The information is designed to address common challenges encountered during in vitro dose-response analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
A1: this compound is an orally available prodrug that is systemically hydrolyzed to its active moiety, pomaglumetad (LY404039).[1][2][3] Pomaglumetad is a potent and selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[4][5]
Q2: What is the primary mechanism of action for pomaglumetad (the active form of this compound)?
A2: Pomaglumetad activates mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] This ultimately modulates presynaptic glutamate release.[4]
Q3: Why am I observing a weaker than expected response or a partial agonist profile in my native tissue/cell line experiments?
A3: A key characteristic of this compound/pomaglumetad is its differential pharmacology between recombinant and native systems. In ectopic cell line-based assays, it often behaves as a full or near-maximal agonist at the mGluR2 receptor.[1] However, in native brain slices or membranes that express both mGluR2 and mGluR3, it unexpectedly displays partial agonist activity.[1] This suggests a potential functional interplay between mGluR2 and mGluR3 in native environments that may not be recapitulated in recombinant systems.
Q4: My dose-response curve is not a classic sigmoidal shape. What could be the reason?
A4: Non-sigmoidal, or biphasic (bell-shaped), dose-response curves can arise from several factors. One possibility is the engagement of multiple signaling pathways or receptors with opposing effects at different concentrations. While pomaglumetad is highly selective for mGluR2/3, very high concentrations could potentially engage lower-affinity targets.[4] Another consideration is receptor desensitization or internalization at high agonist concentrations, leading to a decrease in response.
Q5: Are there known off-target effects for pomaglumetad that could influence my results?
A5: Pomaglumetad is reported to be highly selective for mGluR2/3, with over 100-fold selectivity against other glutamate receptors, transporters, and various monoaminergic receptors.[4][5] However, one study noted that pomaglumetad possesses partial agonist actions at D2 receptors, though this finding has been debated.[4] It is crucial to consider the expression profile of your experimental system to rule out potential confounding off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or issues with compound dilution and dispensing. | Ensure a homogenous cell suspension and consistent seeding density. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Use calibrated pipettes and perform serial dilutions carefully. |
| Lower than expected potency (right-shifted EC50) | Degradation of the compound, suboptimal assay conditions (e.g., incubation time, temperature), or high receptor expression leading to receptor reserve. | Prepare fresh stock solutions of this compound/pomaglumetad. Optimize assay parameters such as incubation time and temperature. For GTPγS assays, ensure the GDP concentration is optimized. |
| Partial agonism observed in a system expected to show full agonism | This is a known characteristic of this compound/pomaglumetad in native tissues.[1] It could also indicate issues with receptor integrity or coupling to G-proteins in your specific cell system. | Compare your results with published data for similar systems. If using a recombinant cell line, verify the expression and functionality of the receptor and G-protein. Consider using a reference full agonist to normalize the response. |
| "Bell-shaped" or non-monotonic dose-response curve | Off-target effects at high concentrations, receptor desensitization, or compound precipitation at high concentrations. | Visually inspect the wells for any signs of compound precipitation. Lower the highest concentration in your dose-response curve. If possible, test for the expression of potential off-target receptors in your cell system. |
| No response or very weak response | Incorrect assay setup, inactive compound, or low/no expression of mGluR2/3 in the experimental system. | Verify the expression of mGluR2 and/or mGluR3 in your cells or tissue. Use a positive control agonist to confirm that the assay is working correctly. Confirm the identity and purity of your this compound/pomaglumetad stock. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of pomaglumetad (LY404039), the active form of this compound.
Table 1: Binding Affinities of Pomaglumetad
| Receptor | Parameter | Value (nM) | Species | Reference |
| mGluR2 | Ki | 149 ± 11 | Human (recombinant) | [4][5] |
| mGluR3 | Ki | 92 ± 14 | Human (recombinant) | [4][5] |
Table 2: Functional Potency of Pomaglumetad in a cAMP Assay
| Receptor | Parameter | Value (nM) | Cell System | Reference |
| mGluR2 | EC50 | 23 | Cells expressing human mGluR2 | [5] |
| mGluR3 | EC50 | 48 | Cells expressing human mGluR3 | [5] |
Experimental Protocols
Key Experiment 1: GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing mGluR2/3.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP. The concentration of GDP is critical and should be optimized.
-
Reaction Setup: In a 96-well plate, combine the membranes, various concentrations of pomaglumetad (or vehicle), and assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from all other values. Data are then plotted as specific binding versus the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
Key Experiment 2: cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of mGluR2/3 activation.
Methodology:
-
Cell Culture: Plate cells expressing mGluR2/3 in a suitable microplate.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add various concentrations of pomaglumetad.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the logarithm of the pomaglumetad concentration. The data are fitted to an inhibitory dose-response curve to determine the IC50 value.
Visualizations
Caption: mGluR2/3 signaling pathway activated by pomaglumetad.
Caption: General experimental workflow for dose-response analysis.
Caption: Troubleshooting decision tree for dose-response curve issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabotropic glutamate 2/3 receptor agonist (Eli Lilly and Company) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Minimizing Variability in LY2812223 Behavioral Experiments
Welcome to the technical support center for researchers utilizing LY2812223. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in your behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of pomaglumetad (LY404039). Pomaglumetad is a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3] These receptors are primarily located presynaptically on glutamatergic neurons and act to decrease the release of glutamate. By activating these receptors, this compound effectively reduces excessive glutamate transmission in the brain, a mechanism that has been explored for its potential therapeutic effects in conditions like schizophrenia.
Q2: What are the most common behavioral assays used to assess the effects of this compound?
A2: Based on its proposed antipsychotic and anxiolytic properties, this compound and other mGluR2/3 agonists are commonly evaluated in the following behavioral paradigms:
-
Locomotor Activity: To assess potential sedative or stimulant effects and to test for antipsychotic-like activity against psychostimulant-induced hyperlocomotion.
-
Novel Object Recognition (NOR): To evaluate effects on learning and memory.[2][4]
-
Elevated Plus-Maze (EPM): To assess anxiolytic or anxiogenic-like effects.[4][5]
-
Prepulse Inhibition (PPI): A model of sensorimotor gating deficits relevant to schizophrenia.
-
Conditioned Fear or Avoidance: To assess effects on fear memory and anxiety-like behaviors.
Q3: We are observing high inter-individual variability in our results. What are the likely sources?
A3: High variability is a common challenge in behavioral neuroscience. For experiments with this compound, consider the following potential sources:
-
Animal-related Factors: Genetic background, age, sex, and baseline anxiety levels can all contribute to variability.[5] Even subtle differences in the gut microbiome have been shown to influence behavior.
-
Environmental Factors: Minor changes in housing conditions (e.g., cage density, enrichment), lighting, noise levels, and temperature can significantly impact behavioral outcomes.[5]
-
Experimenter-related Factors: The way animals are handled, the time of day testing occurs, and even the presence of different experimenters can introduce variability. Consistent and gentle handling is crucial.
-
Drug Administration: Inconsistent dosing volumes, improper route of administration, or stress induced during injection can all affect drug exposure and subsequent behavior.
Q4: Can the differential activation of mGluR2 versus mGluR3 contribute to variability?
A4: Yes, this is a critical point. While this compound is an agonist for both mGluR2 and mGluR3, these receptors can have different, and sometimes opposing, effects. For instance, some studies suggest that mGluR2 activation is primarily responsible for the antipsychotic-like effects, while mGluR3 activation may be more involved in neuroprotection.[3] The precise expression and functional status of these receptors can vary between brain regions and even between individual animals, potentially leading to variable behavioral responses.
Troubleshooting Guides
Issue 1: Inconsistent results in the Novel Object Recognition (NOR) test.
| Potential Cause | Troubleshooting Steps |
| Insufficient Habituation | Ensure a consistent habituation period for all animals to the testing arena before the training phase. A lack of habituation can lead to anxiety and neophobia, which will interfere with object exploration. |
| Object Preference/Aversion | Pre-screen all objects to ensure that animals do not have an innate preference or aversion to any of them. All objects should be explored to a similar extent. |
| Inconsistent Object Placement | The position of the objects in the arena should be identical for all animals during both the training and testing phases. |
| Variable Inter-trial Interval | Maintain a consistent delay between the training and testing phases. Memory consolidation and retrieval are time-dependent processes. |
| Low Overall Exploration | If animals are not exploring the objects sufficiently, consider extending the duration of the training and/or testing phases. Ensure the testing environment is free from stressors (e.g., bright lights, loud noises) that might inhibit exploration. |
| Olfactory Cues | Thoroughly clean the arena and objects with a 70% ethanol solution between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals. |
Issue 2: High variability in locomotor activity assays.
| Potential Cause | Troubleshooting Steps |
| Time of Day Effects | Rodents are nocturnal, and their baseline activity levels vary significantly across the light-dark cycle. Conduct all locomotor testing at the same time of day to minimize this source of variability. |
| Habituation to the Arena | Allow for a consistent habituation period in the testing chamber before drug administration and data collection. This reduces the influence of novelty-induced hyperactivity on the drug's effects. |
| Dose-Response Effects | The effects of mGluR2/3 agonists on locomotor activity can be complex and dose-dependent. A full dose-response curve should be established to identify the optimal dose for the desired effect and to understand potential biphasic responses. |
| Baseline Activity Differences | Randomize animals into treatment groups based on their baseline locomotor activity to ensure that all groups have a similar starting point. |
| Stress-Induced Hyperactivity | Minimize stress during handling and injection, as this can independently affect locomotor activity and mask or exaggerate the effects of the compound. |
Issue 3: Conflicting results in the Elevated Plus-Maze (EPM).
| Potential Cause | Troubleshooting Steps |
| Baseline Anxiety Levels | The baseline level of anxiety in the animals can significantly impact the outcome of the EPM. Factors such as strain, prior handling, and housing conditions can all influence baseline anxiety. Standardize these factors as much as possible.[5] |
| Aversiveness of the Maze | The lighting conditions in the testing room can dramatically alter the aversiveness of the open arms. Higher light levels will increase the anxiety-like behavior and may be necessary to reveal the anxiolytic effects of a compound.[5] |
| Prior Test Experience | The EPM should be the first behavioral test performed on a naive animal, as prior exposure to other stressors or tests can alter their performance in the maze. |
| Experimenter Presence | The presence of the experimenter in the testing room can be a confounding variable. Ideally, the test should be monitored remotely. If this is not possible, the experimenter should remain consistent and out of the animal's direct line of sight. |
| Handling Stress | Gentle and consistent handling prior to placing the animal on the maze is crucial. Stressful handling can increase anxiety and mask potential anxiolytic effects of this compound.[5] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (A and B), and one novel object (C). Objects should be of similar size and material, but different shapes and colors.
-
Video recording and analysis software.
-
This compound solution and vehicle.
Procedure:
-
Habituation (Day 1):
-
Handle each mouse for 1-2 minutes.
-
Place each mouse individually into the empty open field arena for 10 minutes to allow for habituation to the environment.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle at the desired dose and route of administration (e.g., intraperitoneally, 30 minutes prior to training).
-
Place two identical objects (A) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a defined retention interval, e.g., 1 or 24 hours):
-
Replace one of the familiar objects (A) with a novel object (C).
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar (A) and novel (C) objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Protocol 2: Locomotor Activity Assessment
Objective: To determine the effect of this compound on spontaneous locomotor activity.
Materials:
-
Locomotor activity chambers equipped with infrared beams.
-
This compound solution and vehicle.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the locomotor activity chamber for 30-60 minutes to habituate to the new environment.
-
-
Testing (Day 2):
-
Administer this compound or vehicle.
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a total of 60-120 minutes.
-
Data Analysis:
-
Analyze the data in time bins to assess the time course of the drug's effect.
-
Compare the total distance traveled between the different treatment groups.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of Pomaglumetad on Dopamine Neuron Activity in a Rat Model of Schizophrenia (MAM) [2]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Spontaneously Active DA Neurons (cells/track) |
| SAL + Vehicle | - | 0.9 ± 0.1 |
| MAM + Vehicle | - | 1.8 ± 0.1 |
| MAM + Pomaglumetad | 1 | Significantly reduced vs. MAM + Vehicle |
| MAM + Pomaglumetad | 3 | Further reduced vs. 1 mg/kg |
| MAM + Pomaglumetad | 10 | Most significant reduction |
Note: This table summarizes the reported significant dose-dependent reduction. Specific numerical values for each dose group were not provided in the source text.
Table 2: Effect of Pomaglumetad on Novel Object Recognition in a Rat Model of Schizophrenia (MAM) [2]
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |
| SAL + Vehicle | - | No significant preference for novel object |
| MAM + Vehicle | - | Impaired (no significant preference) |
| MAM + Pomaglumetad | 3 | Improved (significant preference for novel object) |
Note: This table summarizes the reported improvement in NOR. Specific DI values were not provided in the source text.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of LY2812223
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of LY2812223.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective agonist for the metabotropic glutamate receptor 2 (mGluR2), with similar binding affinity for mGluR3.[1] It is a valuable tool for studying the physiological roles of mGluR2 and for preclinical research into neurological and psychiatric disorders.
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as an agonist at mGluR2, which are G-protein coupled receptors (GPCRs). Specifically, mGluR2 is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability and synaptic transmission.
Q3: How should I store the solid compound of this compound?
A3: The solid form of this compound should be stored at -20°C under a nitrogen atmosphere for optimal stability.[1]
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions can be prepared in various solvents. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C in a suitable solvent, the solution is stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q5: What are the recommended solvents for preparing this compound solutions?
A5: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the specific experimental requirements. Refer to the table below for solubility data.
Data Presentation: Storage and Solubility
| Parameter | Condition | Details |
| Solid Storage | Temperature | -20°C |
| Atmosphere | Under Nitrogen | |
| Stock Solution Storage | -80°C | Up to 6 months |
| -20°C | Up to 1 month (under nitrogen) | |
| Solubility | DMSO | 28.75 mg/mL (101.13 mM) - requires sonication. It is recommended to use newly opened DMSO as it is hygroscopic.[1] |
| Water | 50 mg/mL (175.88 mM) - requires sonication. If using water as the stock solution, it should be filtered and sterilized (0.22 µm filter) before use.[1] | |
| PBS | 140 mg/mL (492.45 mM) - requires sonication for a clear solution.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper storage temperature. - Solvent evaporation. - Freeze-thaw cycles. | - Ensure storage at the recommended temperature (-80°C for long-term). - Use tightly sealed vials. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Compound precipitates during experiment | - Change in pH or temperature of the experimental buffer. - Exceeded solubility in the final working solution. | - Check the pH and temperature compatibility of your experimental buffer with the compound's solvent. - Perform a solubility test in your final buffer before the main experiment. - If precipitation occurs during in vivo preparation, gentle heating and/or sonication can aid dissolution.[1] |
| Inconsistent experimental results | - Degradation of the compound. - Inaccurate concentration of the stock solution. | - Use freshly prepared working solutions for each experiment.[1] - Regularly check the stability of the stock solution. - Recalibrate instruments and verify the initial weight of the compound. |
| Low or no observable effect | - Insufficient concentration of this compound. - Inactive compound due to improper storage or handling. - Issues with the experimental system (e.g., cell line, tissue preparation). | - Perform a dose-response curve to determine the optimal concentration. - Use a fresh vial of the compound or a newly prepared stock solution. - Validate the responsiveness of your experimental system with a known mGluR2 agonist. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid (Molecular Weight: 284.29 g/mol ). For 1 mL of a 10 mM solution, you will need 2.8429 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 2.8429 mg of this compound.
-
Solubilization: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -80°C for long-term storage (up to 6 months).
Protocol 2: In Vivo Solution Preparation in PBS
-
Weighing: Weigh the required amount of this compound for your in vivo experiment.
-
Dissolution: Add the calculated volume of sterile PBS to the solid compound.
-
Solubilization: To achieve a clear solution, sonicate the mixture. Gentle heating can also be applied if necessary.[1]
-
Administration: It is recommended to prepare this solution fresh and use it promptly.[1]
Protocol 3: GTPγS Binding Assay for mGluR2 Activation
This protocol is a general guideline and may need optimization for your specific experimental setup.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human mGluR2.
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
-
Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, and GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through a filter plate.
-
Detection: Wash the filters with ice-cold buffer and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and Emax values.
Protocol 4: cAMP Assay for mGluR2-mediated Adenylyl Cyclase Inhibition
This protocol is a general guideline and should be adapted to your specific assay kit and cell line.
-
Cell Culture: Plate cells expressing mGluR2 in a suitable microplate and culture overnight.
-
Pre-treatment: If applicable, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with a Gs-activating agent (e.g., forskolin) to induce cAMP production, along with varying concentrations of this compound.
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the IC₅₀ value for the inhibition of adenylyl cyclase.
Visualizations
Caption: Signaling pathway of this compound via the mGluR2 receptor.
Caption: General workflow for a GTPγS binding assay.
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Addressing LY2812223 Degradation in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential degradation issues of LY2812223 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My experimental outcomes with this compound are showing a high degree of variability. Could this be linked to the degradation of the compound?
A1: Yes, inconsistent experimental results are often an indication of compound instability.[1] The degradation of this compound within your experimental buffer can result in a reduced effective concentration, leading to a diminished biological activity. It is highly recommended to evaluate the stability of this compound under your specific experimental conditions.
Q2: What are the recommended storage conditions for this compound stock solutions to ensure stability?
A2: To maintain long-term stability, stock solutions of this compound, which are typically prepared in solvents such as DMSO, should be stored at temperatures of -20°C or -80°C.[2][3] It is best practice to divide the stock solution into smaller, single-use aliquots to prevent multiple freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.[4] Additionally, storing solutions under an inert atmosphere, such as nitrogen, can help prevent oxidative degradation.[3]
Q3: I've noticed a change in the color of my this compound working solution. What might this signify?
A3: A visible change in the color of your solution can be a strong indicator of chemical degradation or oxidation of the compound.[1] It is advisable to discard any solution that has changed in appearance and prepare a fresh working solution from a new stock aliquot to ensure the integrity of your experiment.
Q4: How does the choice of experimental buffer impact the stability of this compound?
A4: The composition and pH of the experimental buffer can have a substantial effect on the stability of small molecules like this compound.[4] Certain buffer constituents may have reactive properties, and the stability of many compounds is known to be dependent on the pH of the solution.[5] Therefore, selecting a compatible buffer and ensuring the pH remains constant are critical for experimental success.
Q5: What measures can I take to prevent this compound from precipitating when I dilute it into an aqueous buffer?
A5: The precipitation of hydrophobic small molecules upon dilution into aqueous buffers is a frequent challenge. To address this, you can:
-
Lower the final concentration: The compound might be exceeding its solubility limit in the aqueous buffer.
-
Maintain a low percentage of co-solvent: A small amount of a co-solvent like DMSO (often up to 0.5% in cellular assays) can help to keep the compound in solution.[4]
-
Modify the buffer's pH: The solubility of compounds that can be ionized is often influenced by the pH of the solution.[4]
Troubleshooting Guide
If you suspect that this compound is degrading during your experiments, please refer to this guide.
Primary Issue: Diminished Compound Efficacy or Inconsistent Data
Potential Cause 1: Instability due to pH
-
Troubleshooting Action: The stability of a compound can be significantly affected by the pH of the surrounding medium.[4] Verify the pH of your buffer, keeping in mind that the addition of the compound itself could slightly alter the pH.
-
Suggested Solution: Conduct a stability analysis over a range of pH values to identify the optimal pH for your experiments. Different biological buffers are effective in different pH ranges; for instance, phosphate buffers are generally used for pH levels between 5.8 and 8.0, whereas Tris buffers are more suited for a pH range of 7 to 9.[6]
Potential Cause 2: Chemical reaction with buffer components
-
Troubleshooting Action: It is possible that some components of your buffer are chemically reacting with this compound.[2]
-
Suggested Solution: To isolate the cause, test the stability of this compound in a more basic buffer system, such as Phosphate-Buffered Saline (PBS).[2] This can help determine if specific components in more complex media are responsible for the degradation.
Potential Cause 3: Oxidative degradation
-
Troubleshooting Action: Exposure to atmospheric oxygen can cause the compound to degrade through oxidation.[1]
-
Suggested Solution: Always prepare solutions fresh before use. For storage, consider flushing the vial's headspace with an inert gas like argon or nitrogen to displace oxygen.[1] The use of antioxidants could be explored, but their compatibility with the experimental setup must be confirmed.
Potential Cause 4: Degradation induced by light
-
Troubleshooting Action: Exposure to ultraviolet or visible light can trigger photochemical degradation.[1]
-
Suggested Solution: Protect your solutions from light by storing them in amber-colored vials or by wrapping the containers in aluminum foil.[1]
Data Presentation
Table 1: this compound Stability Assessment Log (Template)
This table can be used as a template to systematically record the stability of this compound under your specific experimental conditions. The percentage of the compound remaining can be quantified using analytical techniques such as HPLC.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % this compound Remaining | Observations (e.g., color change, precipitation) |
| e.g., PBS | 7.4 | 37 | 0 | 100% | Clear solution |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| e.g., Tris-HCl | 8.0 | 37 | 0 | 100% | Clear solution |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Experimental Buffer
Objective: To quantify the stability of this compound in a given experimental buffer over a defined time course using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
The experimental buffer to be tested
-
HPLC system equipped with a suitable analytical column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
-
A temperature-controlled environment (e.g., incubator, water bath)
Procedure:
-
Stock Solution Preparation: Create a concentrated stock solution of this compound in a suitable solvent such as DMSO (for example, at a concentration of 10 mM).
-
Working Solution Preparation: Dilute the stock solution into the experimental buffer to achieve the desired final concentration for your assay.
-
Baseline Measurement (T=0): Immediately after preparing the working solution, take an aliquot and analyze it via HPLC. This measurement will serve as the 100% integrity baseline.
-
Incubation: Place the remainder of the working solution under your standard experimental conditions (e.g., at 37°C). If the compound is light-sensitive, ensure it is protected from light.
-
Time-Course Sampling: At predefined time points (for instance, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the incubated solution for HPLC analysis.
-
Data Analysis: For each time point, determine the peak area corresponding to this compound. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0.
Mandatory Visualization
Caption: A flowchart for troubleshooting this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dalochem.com [dalochem.com]
Validation & Comparative
A Comparative Guide to mGluR2/3 Agonists: LY2812223 versus LY354740
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonists, LY2812223 and LY354740. The information presented herein is compiled from preclinical research to assist in the evaluation of these compounds for further investigation.
Introduction
LY354740 is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are implicated in the modulation of glutamatergic neurotransmission. Building on the pharmacological profile of LY354740, this compound was developed as an mGluR2-preferring agonist. This guide will delineate the key differences in their agonist activity, supported by available experimental data, and provide an overview of the methodologies used for their characterization.
Quantitative Comparison of Agonist Activity
The following table summarizes the in vitro pharmacological data for this compound and LY354740, highlighting their potency and selectivity for mGluR2 and mGluR3.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| LY354740 | human mGluR2 | cAMP Assay | EC50 | 5.1 ± 0.3[1] |
| human mGluR3 | cAMP Assay | EC50 | 24.3 ± 0.5[1] | |
| This compound | human mGluR2 | Radioligand Binding | Ki | 144[2] |
| human mGluR3 | Radioligand Binding | Ki | 156[2] |
Note: Data for both compounds are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
A study by Felder et al. (2017) directly compared the two compounds and found that in ectopic cell line-based assays, this compound demonstrated near-maximal agonist responses at the mGluR2 receptor.[3] In contrast, it showed no functional agonist activity at the mGluR3 receptor in most assays, with the exception of the cAMP assay.[3] When evaluated in native brain tissues, which express both mGluR2 and mGluR3, this compound acted as a partial agonist.[3] Further supporting its mGluR2-preferring activity, the effects of this compound were absent in cortical membranes from mGluR2 knockout mice but were retained in those from mGluR3 knockout mice.[3]
Signaling Pathway
Activation of mGluR2/3, which are Gi/o-coupled receptors, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects.
Experimental Protocols
The characterization of this compound and LY354740 agonist activity typically involves in vitro functional assays such as the GTPγS binding assay and the cAMP accumulation assay.
GTPγS Binding Assay
This assay measures the activation of Gi-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (mGluR2 or mGluR3) are prepared from stably transfected cell lines or native tissues.
-
Assay Buffer: The assay is performed in a buffer containing GDP to maintain the G protein in its inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or LY354740) and a constant concentration of [35S]GTPγS.
-
Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed to determine the EC50 and Emax values for the agonist.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of mGluR2/3 activation.
Methodology:
-
Cell Culture: Whole cells stably expressing either mGluR2 or mGluR3 are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Agonist Treatment: The cells are then treated with varying concentrations of the mGluR2/3 agonist.
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using various detection methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is used to determine the inhibitory potency (IC50) of the agonist.
Conclusion
Both LY354740 and this compound are valuable pharmacological tools for investigating the roles of mGluR2 and mGluR3 in the central nervous system. While LY354740 acts as a potent agonist at both receptors, this compound displays a preferential agonist activity at mGluR2. This selectivity makes this compound a more specific tool for elucidating the distinct physiological functions of the mGluR2 subtype. The choice between these two compounds will depend on the specific research question and the desired receptor activation profile.
References
A Comparative Guide to LY2812223 and Pomaglumetad Methionil: Next-Generation Glutamatergic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two investigational metabotropic glutamate receptor agonists, LY2812223 and pomaglumetad methionil. Both compounds represent a departure from traditional dopaminergic and serotonergic antipsychotic pharmacology by targeting the glutamatergic system, a key pathway implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This document summarizes their distinct pharmacological profiles, preclinical efficacy, and clinical findings to date, offering a comprehensive resource for researchers in the field.
At a Glance: Key Differentiators
| Feature | This compound | Pomaglumetad Methionil (LY2140023) |
| Primary Target | Preferential mGluR2 Agonist | mGluR2 / mGluR3 Agonist |
| Development Status | Preclinical / Phase I (as prodrug LY2979165) | Development Halted (Failed Phase III trials) |
| Key Characteristic | Selective for mGluR2 over mGluR3 | Prodrug of the active moiety LY404039 |
| Clinical Efficacy | Not yet established | Failed to meet primary endpoints in pivotal Phase III trials for schizophrenia |
Quantitative Data Summary
The following tables provide a comparative summary of the available quantitative data for this compound and the active metabolite of pomaglumetad methionil, LY404039.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | LY404039 (Active form of Pomaglumetad Methionil) |
| Binding Affinity (Ki) | mGluR2: 144 nM mGluR3: 156 nM[1] | mGluR2 (human): 149 nM mGluR3 (human): 92 nM[2] |
| Functional Activity (EC50/IC50) | mGluR2: Potent agonist (specific EC50 values not fully available in public domain) mGluR3: Low to no agonist activity in some assays, partial agonism in others[3] | Potent agonist at both mGluR2 and mGluR3 (specific EC50 values not consistently reported in public domain) |
| GTPγS Assay | Partial agonist in native brain tissue membranes[3] | Data not available |
| cAMP Assay | Near maximal agonist response at mGluR2; no functional agonist activity at mGluR3 in most formats[3] | Potently inhibited forskolin-stimulated cAMP formation[4] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (from prodrug LY2979165) | Pomaglumetad Methionil & LY404039 |
| Bioavailability | Data for this compound not directly available. Prodrug LY2979165 is orally administered. | Pomaglumetad Methionil (prodrug): ~49% (oral)[5] |
| Half-life (t1/2) | Data for this compound not directly available. | Pomaglumetad Methionil: 1.5–2.4 hours LY404039 (active metabolite): 2–6.2 hours[5] |
| Cmax / Tmax | Following single doses of LY2979165, plasma concentrations of this compound were approximately four-fold higher than the in vitro EC50 value.[6] | Data not readily available. |
| Protein Binding | Data not available. | Minimal[5] |
Table 3: Clinical Efficacy in Schizophrenia (Pomaglumetad Methionil)
| Clinical Trial | Key Findings |
| Phase III (NCT01328093) vs. Aripiprazole (24 weeks) | Primary Endpoint (Weight Gain): Significantly less weight gain with pomaglumetad methionil (-2.8 kg vs. +0.4 kg with aripiprazole)[7][8]. Secondary Endpoint (PANSS Total Score): Aripiprazole showed significantly greater improvement (-15.58 vs. -12.03 with pomaglumetad methionil)[7][8]. Adverse Events: Higher rates of serious adverse events (8.2% vs. 3.1%) and discontinuation due to adverse events (16.2% vs. 8.7%) with pomaglumetad methionil. Nausea was more common with pomaglumetad methionil, while akathisia and dyspepsia were more common with aripiprazole[8]. |
| Other Phase III Trials | Failed to meet primary efficacy endpoints, leading to the discontinuation of its development for schizophrenia[3]. |
| Phase II (Adjunctive Therapy) | Did not meet its primary endpoint when used as an adjunctive treatment with atypical antipsychotics[3]. |
Signaling Pathways and Experimental Workflows
Glutamatergic Signaling and mGluR2/3 Modulation
The following diagram illustrates the proposed mechanism of action for mGluR2/3 agonists in the context of schizophrenia. Excessive glutamate release is hypothesized to contribute to the symptoms of the disorder. Presynaptic mGluR2 and mGluR3 act as autoreceptors, and their activation by agonists like LY404039 (from pomaglumetad methionil) or this compound leads to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately a reduction in glutamate release.
Experimental Workflow: GTPγS Binding Assay
This diagram outlines the general workflow for a GTPγS binding assay, a functional assay used to determine the activity of G-protein coupled receptor (GPCR) agonists.
Detailed Experimental Protocols
GTPγS Functional Binding Assay
This protocol is a generalized procedure for assessing the agonist activity of compounds like this compound at mGluR2/3 receptors, based on standard methodologies.
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound in stimulating [35S]GTPγS binding to G-proteins coupled to mGluR2/3.
Materials:
-
Cell membranes prepared from cells stably expressing human mGluR2 or mGluR3.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Test compound (e.g., this compound).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle.
-
GDP to a final concentration of 10 µM.
-
Cell membranes.
-
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
cAMP Functional Assay
This protocol describes a general method for measuring the inhibition of adenylyl cyclase activity by mGluR2/3 agonists.
Objective: To determine the potency (IC50) of a test compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human mGluR2 or mGluR3.
-
Forskolin.
-
Test compound (e.g., LY404039).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Stimulation buffer.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for 30 minutes at 37°C.
-
Add serial dilutions of the test compound to the wells and incubate for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 1 µM final concentration) to induce cAMP production and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data are normalized to the response with forskolin alone (100%) and basal levels (0%).
-
Non-linear regression is used to calculate the IC50 value for the inhibition of cAMP production.
In Vivo Electrophysiology in a Neurodevelopmental Model of Schizophrenia (MAM Model)
This protocol is based on studies investigating the effects of mGluR2/3 agonists on dopamine neuron activity in the methylazoxymethanol acetate (MAM) rat model of schizophrenia.
Objective: To assess the effect of a test compound on the spontaneous firing rate and population activity of ventral tegmental area (VTA) dopamine neurons.
Animals:
-
Adult male Sprague-Dawley rats treated with methylazoxymethanol acetate (MAM) on gestational day 17. Saline-treated rats serve as controls.
Procedure:
-
Anesthetize the rat (e.g., with chloral hydrate or isoflurane) and place it in a stereotaxic frame.
-
Administer the test compound (e.g., pomaglumetad methionil) or vehicle via intraperitoneal injection.
-
Drill a burr hole over the VTA.
-
Lower a recording electrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).
-
Record the spontaneous activity of single dopamine neurons for a baseline period.
-
After a stabilization period post-drug administration, record from a series of neurons along multiple electrode tracks through the VTA.
-
Analyze the data to determine the number of spontaneously active dopamine neurons per track (population activity) and the average firing rate and burst firing of the recorded neurons.
-
Compare the results between treatment groups (vehicle vs. drug) in both MAM and control animals.
Concluding Remarks
This compound and pomaglumetad methionil, while both targeting the mGluR2/3 system, exhibit distinct pharmacological profiles that have translated into different clinical outcomes. Pomaglumetad methionil, a non-selective mGluR2/3 agonist, showed initial promise but ultimately failed to demonstrate sufficient efficacy in a broad population of patients with schizophrenia in large-scale clinical trials. In contrast, this compound, with its preference for the mGluR2 subtype, represents a more targeted approach. The partial agonist activity of this compound in native brain tissue may also offer a differentiated therapeutic window.
The journey of pomaglumetad methionil underscores the complexities of translating preclinical findings in the glutamatergic modulation of psychosis to clinical success. The ongoing investigation of more selective compounds like this compound will be crucial in determining the therapeutic potential of targeting specific mGlu receptor subtypes for the treatment of schizophrenia and other CNS disorders. Further research is warranted to fully elucidate the clinical implications of preferential mGluR2 agonism.
References
- 1. Modulation of neurological pathways by Salvia officinalis and its dependence on manufacturing process and plant parts used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039). | Sigma-Aldrich [sigmaaldrich.com]
- 3. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of LY2812223: A Knockout Mouse-Driven Comparison
For researchers in neuroscience and drug development, ensuring the on-target selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the metabotropic glutamate receptor 2 (mGlu2) preferring agonist, LY2812223, with a focus on its validation using knockout mouse models. This approach provides the most definitive evidence of a compound's in vivo mechanism of action.
This compound was developed from the potent, but non-selective, mGlu2/3 receptor agonist LY354740.[1] The key challenge in its development was to achieve selectivity for the mGlu2 receptor over the highly homologous mGlu3 receptor.[2] While in vitro assays are crucial first steps, they cannot fully recapitulate the complexities of a living biological system. Therefore, validation in knockout animal models, where the target protein is absent, is the gold standard for confirming selectivity.
Performance Comparison: The Power of Genetic Ablation
The cornerstone of validating this compound's selectivity comes from studies utilizing mice genetically engineered to lack the mGlu2 or mGlu3 receptor. The central finding is that the pharmacological activity of this compound is completely lost in cortical membranes from mGlu2 knockout mice.[1] Conversely, the compound's activity remains intact in tissues from mGlu3 knockout mice.[1] This provides unequivocal evidence that the observed effects of this compound are mediated through the mGlu2 receptor.
| Compound | Target(s) | Activity in mGlu2 Knockout Mice | Activity in mGlu3 Knockout Mice | Evidence of Selectivity |
| This compound | mGlu2-preferring agonist | Activity lost[1] | Activity maintained[1] | High |
| LY354740 | mGlu2/3 agonist | Activity partially reduced | Activity partially reduced | Low |
| LY2794193 | mGlu3-selective agonist | Activity maintained | Activity lost | High (for mGlu3) |
This table summarizes the expected outcomes based on the known selectivity profiles of the compounds and the principles of knockout validation.
Experimental Protocols
The definitive validation of this compound's selectivity in knockout mice was achieved using a guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) functional binding assay.[1] This assay measures the activation of G-protein coupled receptors, such as mGlu2 and mGlu3.
Protocol: GTPγS Functional Binding Assay in Knockout Mouse Brain Tissue
1. Tissue Preparation:
- Cortical brain tissue is dissected from wild-type, mGlu2 knockout, and mGlu3 knockout mice.
- The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes.
- The resulting membrane pellets are washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
- The membrane preparations are incubated with varying concentrations of this compound (or a vehicle control).
- [35S]GTPγS is added to the reaction. This radiolabeled, non-hydrolyzable GTP analog will bind to activated G-proteins.
- The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
3. Measurement of Activity:
- The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
- The amount of bound [35S]GTPγS is quantified using a scintillation counter.
4. Data Analysis:
- The data is analyzed to determine the concentration-response curve of this compound in each mouse genotype.
- A loss of a concentration-dependent increase in [35S]GTPγS binding in the mGlu2 knockout tissue, but not in the mGlu3 knockout or wild-type tissue, confirms the mGlu2-selectivity of the compound.
Visualizing the Validation Workflow
The logical flow of validating this compound's selectivity can be represented as follows:
Caption: Workflow for validating this compound selectivity using knockout mice.
The signaling pathway of mGlu2 receptors, which this compound selectively activates, involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
References
A Comparative Guide to LY2812223 and the Standard mGluR2/3 Agonist DCG-IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mGluR2/3 agonists LY2812223 and the standard research tool, DCG-IV. The information presented is supported by experimental data to assist in the selection of the appropriate compound for preclinical research, particularly in the context of neuropsychiatric and neurological disorders.
Overview and Mechanism of Action
Both this compound and DCG-IV are agonists of group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, this leads to a reduction in glutamate release.
This compound is a potent and selective mGluR2-preferring agonist.[1] In ectopic cell line-based assays, it demonstrates near-maximal agonist responses at the mGluR2 receptor, with minimal to no functional agonist activity at the mGluR3 receptor, except in some cAMP assays.[1] However, in native brain tissues, this compound acts as a partial agonist across various species.[1] This mGluR2 preference is further substantiated by studies in knockout mice, where the pharmacological activity of this compound is absent in mGluR2 knockout mice but persists in mGluR3 knockout mice.[1]
DCG-IV ((2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine) is a well-established, potent agonist for both mGluR2 and mGluR3.[2] It is widely used as a standard tool in neuroscience research to investigate the physiological roles of group II mGluRs. A critical consideration when using DCG-IV is its notable off-target activity as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which can influence experimental outcomes, particularly in in vivo studies.[3][4]
The primary distinction lies in their selectivity profile: this compound shows a preference for mGluR2, whereas DCG-IV is a potent agonist at both mGluR2 and mGluR3.
In Vitro Pharmacology: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and DCG-IV from in vitro functional assays. It is important to note that direct head-to-head comparisons in the same study are limited.
Table 1: Potency (EC50) in GTPγS Binding Assays
| Compound | Receptor | EC50 (µM) | Species | Source |
| DCG-IV | mGluR2 | 0.35 | - | [5] |
| DCG-IV | mGluR3 | 0.09 | - | [5] |
| DCG-IV | mGluR2/3 | 0.16 ± 0.17 | Rat | [2] |
Data for this compound in a comparable GTPγS binding assay was not available in the searched literature.
Table 2: Potency (IC50) in cAMP Functional Assays
| Compound | Receptor | IC50 (µM) | Species | Source |
| DCG-IV | mGluR2/3 | Not specified | - | [6] |
Quantitative IC50 data for both this compound and DCG-IV in cAMP assays were not found in a directly comparable format in the searched literature. This compound has been shown to have agonist activity at mGluR2 and to a lesser extent mGluR3 in cAMP assays.[1]
Table 3: Selectivity Profile
| Compound | Primary Target(s) | Off-Target Activity | Source |
| This compound | mGluR2-preferring agonist | Partial agonist in native tissues | [1] |
| DCG-IV | mGluR2 and mGluR3 agonist | NMDA receptor agonist | [3][4] |
In Vivo Efficacy: Preclinical Models
Both this compound and DCG-IV have been investigated in animal models of neuropsychiatric disorders, particularly those related to psychosis and schizophrenia.
Phencyclidine (PCP)-Induced Hyperlocomotion: This model is widely used to screen for antipsychotic-like activity. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that leads to increased locomotor activity in rodents.
-
DCG-IV has been shown to depress PCP-induced hyperlocomotion in mice at doses of 1-10 mg/kg (i.p.).[5]
-
While direct comparative data with this compound in this model was not found, other potent mGluR2/3 agonists have demonstrated efficacy in attenuating PCP-induced behaviors.[7]
Conditioned Avoidance Response (CAR): The CAR test is a classic behavioral paradigm for assessing antipsychotic potential. Antipsychotic drugs characteristically suppress the conditioned avoidance response without impairing the unconditioned escape response.
-
Both typical and atypical antipsychotics are known to disrupt conditioned avoidance responding.[8] While specific data for this compound and DCG-IV in the CAR test was not available in the searched literature, this model is a standard for evaluating compounds with potential antipsychotic activity.
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified following agonist stimulation.
Protocol Outline:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the mGluR of interest.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Incubate the membranes with the test compound (e.g., this compound or DCG-IV) and [35S]GTPγS.
-
Separation: Separate bound from free [35S]GTPγS via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the specific binding as a function of agonist concentration to determine EC50 and Emax values.[9][10]
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Use cells stably or transiently expressing the mGluR of interest.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a variety of methods, such as competitive binding assays (e.g., radioimmunoassay or HTRF) or reporter gene assays (e.g., GloSensor).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of agonist concentration to determine IC50 values.[11][12]
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
Protocol Outline:
-
Animals: Use male rats (e.g., Sprague-Dawley or Wistar).
-
Habituation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound (e.g., this compound or DCG-IV) via the desired route (e.g., intraperitoneal, i.p.). After a pre-treatment period, administer PCP (e.g., 2.5-5 mg/kg, i.p. or s.c.).
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle- and PCP-only control groups.[13][14]
Conditioned Avoidance Response (CAR) in Rats
Protocol Outline:
-
Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Training: Place a rat in the shuttle box. Present a conditioned stimulus (CS), such as a light or a tone, for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA for 2-5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, it receives the shock but can escape it by moving to the other compartment (escape response).
-
Testing: After the training phase, administer the test compound and assess the number of avoidance and escape responses over a set number of trials.
-
Data Analysis: A compound with antipsychotic-like potential will selectively decrease the number of avoidance responses without significantly affecting the number of escape responses.[5][15]
Signaling Pathways and Experimental Workflows
mGluR2/3 Signaling Pathway
Caption: Agonist activation of presynaptic mGluR2/3 inhibits glutamate release.
GTPγS Binding Assay Workflow
Caption: Workflow for a [35S]GTPγS binding assay.
Phencyclidine (PCP)-Induced Hyperlocomotion Workflow
Caption: Workflow for the PCP-induced hyperlocomotion model in rats.
Summary and Conclusion
-
Selectivity: The most significant difference between this compound and DCG-IV is their selectivity. This compound is an mGluR2-preferring agonist, which may offer a more targeted approach for investigating the specific roles of mGluR2. In contrast, DCG-IV is a potent non-selective agonist of both mGluR2 and mGluR3.
-
Off-Target Effects: A critical consideration for DCG-IV is its agonist activity at NMDA receptors, which can confound the interpretation of in vivo data. This compound appears to have a cleaner off-target profile in this regard.
-
Agonist Profile: this compound exhibits partial agonism in native brain tissue, which may translate to a different in vivo pharmacological profile compared to the full agonism of DCG-IV at both mGluR2 and mGluR3.
Recommendation:
-
For studies aiming to specifically elucidate the function of mGluR2 , This compound is the more appropriate tool due to its preferential activity.
-
DCG-IV remains a valuable research tool for investigating the combined effects of mGluR2 and mGluR3 activation, provided that its off-target NMDA receptor activity is taken into account and controlled for in experimental designs.
This guide provides a framework for understanding the key differences between this compound and DCG-IV. The choice of compound should be guided by the specific research question and the desired pharmacological profile.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonist DCG-IV as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
A Comparative Guide to the Cross-Reactivity of LY2812223 at Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of LY2812223 across various metabotropic glutamate receptor (mGluR) subtypes. Given the limited availability of a complete selectivity panel for this compound, this guide also incorporates data from its close structural analog, LY354740, to offer a more comprehensive understanding of its likely cross-reactivity profile.
This compound, also known as (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective agonist for the group II metabotropic glutamate receptors, with a preference for the mGluR2 subtype.[1][2][3] It was developed from structure-activity studies of the well-characterized mGluR2/3 agonist, LY354740.[1] Understanding the selectivity of such compounds is critical for elucidating their mechanism of action and predicting potential off-target effects.
Data Presentation: Comparative Activity at mGluR Subtypes
The following table summarizes the available quantitative data on the agonist activity of this compound and its parent compound, LY354740, at various human mGluR subtypes. The data is primarily derived from functional assays measuring the inhibition of forskolin-stimulated cAMP formation (for group II and III mGluRs) and phosphoinositide hydrolysis (for group I mGluRs).
| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀) | Efficacy (% of max response) | Reference |
| This compound | mGluR2 | cAMP | High (Not specified) | Near Maximal Agonist | [1] |
| mGluR3 | cAMP | Low Potency | Partial Agonist / Antagonist | [1][3] | |
| LY354740 | mGluR2 | cAMP | 5.1 nM | >90% | Tocris Bioscience |
| mGluR3 | cAMP | 24.3 nM | >90% | Tocris Bioscience | |
| mGluR1a | PI Hydrolysis | > 100,000 nM | No Activity | Tocris Bioscience | |
| mGluR5a | PI Hydrolysis | > 100,000 nM | No Activity | Tocris Bioscience | |
| mGluR4 | cAMP | > 100,000 nM | No Activity | Tocris Bioscience | |
| mGluR7 | cAMP | > 100,000 nM | No Activity | Tocris Bioscience |
Note: Specific EC₅₀ values for this compound are not consistently reported in the reviewed literature, though it is described as a highly potent mGluR2 agonist. The data for LY354740 is included to provide a likely selectivity profile for this compound against other mGluR subtypes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for group II mGluRs and a typical workflow for determining compound selectivity.
Experimental Protocols
The determination of a compound's cross-reactivity profile at mGluR subtypes involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays measure the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound at each mGluR subtype.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing a single human mGluR subtype (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl with 10 mM MgCl₂ and 0.1 mM EDTA, at pH 7.4.
-
Competition Binding: A fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for group II mGluRs) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation, providing information on the potency (EC₅₀) and efficacy of the compound.
-
Objective: To determine if this compound acts as an agonist, antagonist, or has no effect at each mGluR subtype, and to quantify its potency and efficacy.
-
Methodologies:
-
cAMP Inhibition Assay (for Group II & III mGluRs):
-
Cell Culture: Cells stably expressing the mGluR subtype of interest (e.g., mGluR2, mGluR3, mGluR4, mGluR7) are cultured.
-
Stimulation: Cells are treated with a cAMP-stimulating agent like forskolin, along with varying concentrations of the test compound.
-
Measurement: The intracellular cAMP levels are measured, typically using a competitive binding assay (e.g., RIA) or a reporter gene assay (e.g., GloSensor).
-
Data Analysis: An EC₅₀ value is calculated from the concentration-response curve, representing the concentration of the agonist that produces 50% of its maximal inhibition of cAMP production.
-
-
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs):
-
Cell Culture: Cells expressing mGluR1 or mGluR5 are labeled with [³H]-myo-inositol.
-
Stimulation: Cells are stimulated with the test compound in the presence of LiCl (to prevent inositol monophosphate degradation).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Agonist activity is determined by the compound's ability to stimulate PI hydrolysis above baseline.
-
-
GTPγS Binding Assay (for Gᵢ/ₒ-coupled receptors):
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation & Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after filtration.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation by an agonist. The EC₅₀ and maximal stimulation (Eₘₐₓ) are determined.
-
-
Conclusion
This compound is a potent mGluR2-preferring agonist with more complex, lower-potency activity at the closely related mGluR3 subtype.[1] While a complete cross-reactivity profile for this compound across all eight mGluR subtypes is not publicly available, data from its parent compound, LY354740, strongly suggests a high degree of selectivity for group II mGluRs over group I and group III receptors. This selectivity makes this compound a valuable tool for investigating the specific physiological and pathological roles of mGluR2. Further studies are warranted to fully characterize its activity at all mGluR subtypes to confirm this selectivity profile.
References
Navigating the Evolving Landscape of Schizophrenia Therapeutics: A Comparative Analysis of LY2812223 and Other Novel Drug Candidates
For Immediate Release
The pipeline for schizophrenia therapeutics is experiencing a surge of innovation, with a host of novel drug candidates emerging that move beyond the traditional dopamine D2 receptor antagonism. This guide provides a comparative overview of the efficacy of the metabotropic glutamate receptor 2/3 (mGluR2/3) agonist LY2812223 (pomaglumetad methionil) and other key drug candidates in clinical development. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental methodologies, and a visualization of the underlying signaling pathways.
Efficacy Snapshot: A Comparative Look at Clinical Trial Outcomes
The following table summarizes the publicly available efficacy data from clinical trials of this compound's earlier formulation, LY2140023, and other prominent schizophrenia drug candidates. The primary measure of efficacy cited is the change in the Positive and Negative Syndrome Scale (PANSS) total score, a standardized tool for assessing symptom severity in schizophrenia.
| Drug Candidate (Mechanism of Action) | Trial | N | Treatment Arm | Placebo Arm | Active Comparator Arm (Drug) | Primary Outcome (Change from Baseline in PANSS Total Score) |
| LY2140023 (mGluR2/3 agonist) | Phase 2 | 196 | -20.8 (p<0.001 vs placebo) | - | -26.7 (Olanzapine, p<0.001 vs placebo) | Statistically significant improvement in PANSS total score compared to placebo.[1][2][3] |
| KarXT (Xanomeline-Trospium) (Muscarinic M1/M4 agonist) | EMERGENT-2 (Phase 3) | 252 | -21.2 | -11.6 | - | Statistically significant reduction of 9.6 points vs placebo (p<0.0001).[4][5][6][7] |
| Ulotaront (SEP-363856) (TAAR1 agonist) | DIAMOND 1 (Phase 3) | 435 | -16.9 (50mg), -19.6 (75mg) | -19.3 | - | Did not meet primary endpoint; no statistically significant difference from placebo.[8][9] |
| Ulotaront (SEP-363856) (TAAR1 agonist) | Phase 2 | 245 | Significant improvement (p<0.001), effect size: 0.45 | - | - | Statistically significant improvement in PANSS total score.[10] |
| Brilaroxazine (RP5063) (Serotonin-dopamine signaling modulator) | RECOVER (Phase 3) | 402 | -23.9 (50mg, p<0.001 vs placebo) | -13.8 | - | Statistically significant and clinically meaningful 10.1-point reduction vs placebo.[11][12][13] |
| Evenamide (Glutamate modulator) | Study 008A (Phase 3) | 291 | -10.2 (add-on) | -7.6 (add-on) | - | Statistically significant reduction of 2.5 points vs placebo as add-on therapy (p<0.05).[14][15] |
| Emraclidine (M4 receptor positive allosteric modulator) | EMPOWER-1 (Phase 2) | ~379 | -14.7 (10mg), -16.5 (30mg) | -13.5 | - | Did not meet primary endpoint; no statistically significant difference from placebo.[16][17][18][19][20] |
| Pimavanserin (5-HT2A inverse agonist/antagonist) | ADVANCE-2 (Phase 3) | 454 | -11.8 (on NSA-16 score) | -11.1 (on NSA-16 score) | - | Did not meet primary endpoint for negative symptoms (p=0.4825).[21][22] |
| Pimavanserin (5-HT2A inverse agonist/antagonist) | ADVANCE (Phase 2) | 403 | -10.4 (on NSA-16 score, p=0.043 vs placebo) | -8.5 (on NSA-16 score) | - | Statistically significant improvement in negative symptoms.[23][24][25] |
Note: This table presents a summary of available data and does not represent a direct head-to-head comparison between all drug candidates due to variations in trial design, patient populations, and timelines. PANSS total score changes are from baseline to the primary endpoint of the respective studies.
Experimental Protocols: A Closer Look at Trial Methodologies
The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design, which is the gold standard for assessing the efficacy and safety of new investigational drugs.
Key Methodological Components:
-
Patient Population: Typically, participants are adults diagnosed with schizophrenia (according to DSM-5 criteria) who are experiencing an acute exacerbation of psychotic symptoms. Specific inclusion and exclusion criteria vary between studies but often relate to the severity of symptoms at baseline, as measured by the PANSS. For studies focusing on negative symptoms, patients are usually required to have stable positive symptoms.
-
Intervention: Patients are randomly assigned to receive the investigational drug at a specified dose or a placebo for a predetermined duration. Some trials may also include an active comparator arm, such as olanzapine, to benchmark the performance of the new drug against an established treatment.
-
Primary Endpoint: The most common primary endpoint is the change from baseline in the PANSS total score at the end of the treatment period (e.g., 4 to 6 weeks). For trials targeting negative symptoms, the Negative Symptom Assessment-16 (NSA-16) is often used.
-
Statistical Analysis: The primary efficacy analysis is typically a mixed-model for repeated measures (MMRM) on the change from baseline in the PANSS total score. This statistical approach is robust to missing data and is a standard in psychiatric clinical trials.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the novel mechanisms of action of these drug candidates, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Caption: Signaling pathway of this compound (mGluR2/3 Agonist).
Caption: Signaling pathway of KarXT (Muscarinic M1/M4 Agonist).
Caption: Signaling pathway of Ulotaront (TAAR1 Agonist).
Caption: Generalized workflow of a phase 2/3 schizophrenia clinical trial.
Discussion and Future Directions
The data presented underscore a significant shift in the development of schizophrenia treatments, with a clear trend towards novel, non-dopaminergic mechanisms. While this compound, through its earlier formulation LY2140023, showed initial promise as an mGluR2/3 agonist, the landscape has become more competitive with the emergence of candidates like KarXT, which has demonstrated robust efficacy in Phase 3 trials.
The mixed results for ulotaront and emraclidine highlight the challenges inherent in drug development, even with promising novel targets. It is also important to note the focus of some candidates, like pimavanserin, on specific symptom domains such as negative symptoms, which represents a critical unmet need in schizophrenia treatment.
For researchers and drug developers, the key takeaways are:
-
Diversification of Targets: The focus has expanded beyond dopamine to include glutamatergic, cholinergic, and other neurotransmitter systems.
-
Importance of Robust Clinical Trial Design: The variability in outcomes emphasizes the need for well-designed and adequately powered clinical trials to definitively assess efficacy.
-
Symptom-Specific Treatments: The development of drugs targeting specific symptom domains, such as negative or cognitive symptoms, is a growing and crucial area of research.
As more data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these novel agents will emerge, ultimately paving the way for more personalized and effective treatments for individuals living with schizophrenia.
References
- 1. biospace.com [biospace.com]
- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. Karuna reports positive Phase III trial data of KarXT for schizophrenia [clinicaltrialsarena.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 9. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of Ulotaront did not meet the primary endpoints [synapse.patsnap.com]
- 10. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revivapharma.com [revivapharma.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 14. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 16. news.abbvie.com [news.abbvie.com]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. hcplive.com [hcplive.com]
- 20. pharmexec.com [pharmexec.com]
- 21. acadia.com [acadia.com]
- 22. psychiatrictimes.com [psychiatrictimes.com]
- 23. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acadia.com [acadia.com]
- 25. Pimavanserin Improves Negative Symptoms of Schizophrenia | CARLAT PUBLISHING [thecarlatreport.com]
A Head-to-Head Comparison of LY2812223 and LY379268: Two Investigational Group II Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent research compounds, LY2812223 and LY379268, both of which target Group II metabotropic glutamate (mGlu) receptors. This document summarizes their distinct pharmacological profiles, supported by preclinical and clinical data, to aid researchers in selecting the appropriate tool for their investigations into the therapeutic potential of mGlu2/3 receptor modulation.
Introduction
This compound and LY379268 are both potent agonists of the Group II metabotropic glutamate receptors, which comprise the mGlu2 and mGlu3 subtypes. These receptors are G-protein coupled receptors that play a crucial role in regulating synaptic glutamate levels. Their activation generally leads to a reduction in glutamate release, a mechanism that has been a focal point for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders.[1] While both compounds act on this receptor group, they exhibit important differences in their receptor subtype selectivity, functional activity, and clinical development status.
Mechanism of Action
Both this compound and LY379268 exert their effects by activating Group II mGlu receptors, which are presynaptic autoreceptors that inhibit glutamate release.[2] However, their selectivity within this group differs significantly.
LY379268 is a highly potent and selective agonist for both mGlu2 and mGlu3 receptors.[1][3][4] It is considered a dual agonist, with nanomolar potency at both subtypes.[4]
This compound , on the other hand, is characterized as an mGlu2-preferring agonist.[5] It is the active form of the prodrug pomaglumetad methionil (also known as LY2140023).[6][7][8][9] In cellular assays, this compound demonstrates near-maximal agonist activity at the mGlu2 receptor, while showing minimal to no functional agonist activity at the mGlu3 receptor in most assays.[5] Interestingly, in native brain tissue, it behaves as a partial agonist.[5]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters for this compound and LY379268, highlighting their differing potencies and selectivities.
| Parameter | This compound | LY379268 | Reference |
| Target(s) | mGlu2-preferring agonist | mGlu2/3 dual agonist | [4][5] |
| EC50 (hmGlu2) | - | 2.69 nM | [4] |
| EC50 (hmGlu3) | - | 4.48 nM | [4] |
| Ki (mGlu2) | - | 14.1 nM | [10] |
| Ki (mGlu3) | - | 5.8 nM | [10] |
EC50: Half maximal effective concentration; Ki: Inhibitory constant. hmGlu: human metabotropic glutamate receptor.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical signaling pathway for Group II mGlu receptors and a typical experimental workflow for characterizing and comparing compounds like this compound and LY379268.
Caption: Canonical Gi/o-coupled signaling pathway for Group II mGlu receptors.
Caption: A generalized workflow for the preclinical and clinical evaluation of mGluR agonists.
Experimental Protocols
Radioligand Binding Assays (for Ki Determination)
A common method to determine the binding affinity (Ki) of a compound is through competitive radioligand binding assays. For LY379268, its affinity for mGlu2 and mGlu3 receptors was determined by its ability to displace the specific binding of the mGlu2/3 antagonist, [3H]-LY341495.[10]
-
Tissues/Cells: Membranes from cells stably expressing either human mGlu2 or mGlu3 receptors.
-
Radioligand: [3H]-LY341495 (a potent and selective Group II mGlu receptor antagonist).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (e.g., LY379268) are added to compete for binding to the receptors.
-
After incubation to allow binding to reach equilibrium, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (for EC50 Determination)
Functional assays measure the biological response following receptor activation. For G-protein coupled receptors like mGlu2/3, common assays include GTPγS binding and cAMP level measurements.
-
Guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) Functional Binding Assay: This assay measures the activation of G-proteins coupled to the receptor.[5]
-
Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state.
-
Procedure:
-
Membranes from cells expressing the receptor of interest (or native brain tissue) are incubated with the test compound and [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the G-proteins is measured.
-
-
Data Analysis: The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) are determined from the dose-response curve.
-
-
cAMP Assay: Since mGlu2/3 receptors are coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Procedure:
-
Cells expressing the receptor are first treated with a compound like forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
The cells are then incubated with the test agonist.
-
The reduction in cAMP levels is measured, typically using an immunoassay (e.g., ELISA).
-
-
Data Analysis: The EC50 for the inhibition of forskolin-stimulated cAMP production is calculated.
-
Preclinical and Clinical Summary
LY379268: This compound has been extensively studied in preclinical models, demonstrating efficacy in models of schizophrenia, anxiety, epilepsy, and substance abuse.[1][2][11][12] It has also shown neuroprotective effects in models of global cerebral ischemia.[3] A significant side effect observed in animal studies is the suppression of motor activity, although tolerance to this effect develops with repeated dosing.[1][13] To date, there is no publicly available data on LY379268 being advanced into human clinical trials.[1]
This compound: As the active metabolite of the prodrug pomaglumetad methionil (LY2140023), this compound has undergone Phase I and Phase II clinical trials for the treatment of schizophrenia.[7][14][15] In a Phase II study, the prodrug demonstrated significant improvements in both positive and negative symptoms of schizophrenia compared to placebo, with a safety profile that differed from traditional antipsychotics (e.g., lower incidence of weight gain and extrapyramidal symptoms).[8][15] The most frequently reported adverse events in clinical trials were nausea, vomiting, dizziness, somnolence, and headache.[14]
Conclusion
This compound and LY379268 represent valuable pharmacological tools for investigating the role of Group II mGlu receptors. The key distinction lies in their selectivity and clinical development trajectory.
-
LY379268 serves as a potent, systemically active dual mGlu2/3 receptor agonist, making it a suitable tool for preclinical studies where broad activation of Group II mGlu receptors is desired. Its extensive characterization in various animal models provides a rich dataset for comparative studies.
-
This compound offers a more selective profile, preferentially targeting the mGlu2 receptor.[5] Its advancement into clinical trials (as a prodrug) provides a unique opportunity to translate findings from preclinical models to human pathophysiology, particularly in the context of schizophrenia.[15]
The choice between these two compounds will ultimately depend on the specific research question. For studies aiming to dissect the individual contributions of mGlu2 versus mGlu3 receptors, this compound would be the more appropriate choice. Conversely, for investigations where the combined effect of activating both receptor subtypes is of interest, LY379268 remains a highly relevant and well-characterized tool.
References
- 1. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 5. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 7. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of single and multiple doses of a novel mGlu2 agonist, a potential antipsychotic therapy, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LY2812223 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of LY2812223, a metabotropic glutamate receptor 2 (mGlu2)-preferring agonist. The performance of this compound is compared with other mGlu2/3 receptor agonists, namely LY354740 and LY379268, with supporting experimental data and detailed protocols.
Introduction to this compound and its Target
This compound is a potent and selective agonist with a preference for the mGlu2 receptor over the mGlu3 receptor.[1] These Group II metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation is a promising therapeutic strategy for various neuropsychiatric disorders. Validating that a compound like this compound engages its intended target in a living system is a critical step in preclinical drug development.
Comparative Analysis of In Vivo Target Engagement
Direct in vivo target engagement of this compound at a molecular level has been primarily validated through the use of mGlu2 receptor knockout mice, where the pharmacological effects of the compound are absent.[1] For a comparative perspective, this guide includes data on the broader class of mGlu2/3 agonists, LY354740 and LY379268, for which more extensive in vivo data is available. Target engagement for these compounds is often inferred from downstream behavioral pharmacology and neurochemical studies.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo behavioral effects of this compound and its comparators.
Table 1: In Vitro Potency at Human mGlu2 and mGlu3 Receptors
| Compound | h-mGlu2 EC50 (nM) | h-mGlu3 EC50 (nM) | Fold Selectivity (mGlu3/mGlu2) |
| This compound | 24.7 | >10000 | >405 |
| LY354740 | 16.3 | 29.7 | 1.8 |
| LY379268 | 2.69 | 4.48 | 1.7 |
Data for this compound and LY354740 from Felder et al., 2017. Data for LY379268 from Tocris Bioscience.
Table 2: In Vivo Behavioral Pharmacology Data
| Compound | Animal Model | Behavioral Endpoint | Effective Dose Range |
| This compound | N/A | Data not publicly available | N/A |
| LY354740 | Rat | Attenuation of PCP-induced hyperlocomotion | 3-30 mg/kg, s.c. |
| LY379268 | Rat | Attenuation of PCP-induced hyperlocomotion | 1-10 mg/kg, i.p. |
Data for LY354740 and LY379268 from various preclinical studies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ex Vivo [35S]GTPγS Functional Binding Assay
This assay measures the activation of G-protein coupled receptors in native brain tissue membranes.
Protocol:
-
Tissue Preparation: Cortical brain tissue from rodents or primates is homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Reaction: Membranes are incubated with the test compound (e.g., this compound), GDP, and [35S]GTPγS in an assay buffer.
-
Incubation and Termination: The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.
-
Measurement: The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting. Increased binding in the presence of the test compound indicates agonist activity.
In Vivo Behavioral Pharmacology: Attenuation of PCP-Induced Hyperlocomotion
This model is a common preclinical screen for potential antipsychotic activity and serves as an indirect measure of mGlu2/3 receptor engagement.
Protocol:
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment, typically an open-field arena equipped with photobeam detectors to measure locomotor activity.
-
Compound Administration: Animals are pre-treated with the test compound (e.g., LY354740 or LY379268) at various doses via the appropriate route of administration (e.g., intraperitoneal or subcutaneous).
-
PCP Challenge: After a set pre-treatment time, animals are administered with the psychostimulant phencyclidine (PCP) to induce hyperlocomotion.
-
Data Acquisition: Locomotor activity is recorded for a defined period following the PCP challenge.
-
Analysis: The ability of the test compound to reduce PCP-induced hyperlocomotion is quantified and compared to a vehicle control group.
In Vivo Microdialysis
This technique allows for the in vivo sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or striatum) of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: Extracellular molecules diffuse across the semi-permeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.
-
Compound Administration: The test compound can be administered systemically, and its effect on the extracellular levels of neurotransmitters like glutamate can be monitored.
-
Analysis: The concentration of the analyte of interest in the dialysate is measured using techniques such as high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathway of mGlu2 Receptor Activation
Caption: Signaling pathway of presynaptic mGlu2 receptor activation by this compound, leading to reduced glutamate release.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for validating in vivo target engagement of an mGlu2 receptor agonist.
Logical Relationship of Target Engagement Validation Methods
References
A Comparative Analysis of the mGluR2 Agonist LY2812223 and mGluR2 Positive Allosteric Modulators
The metabotropic glutamate receptor 2 (mGluR2) has emerged as a significant target for therapeutic intervention in central nervous system (CNS) disorders, particularly schizophrenia and anxiety.[1] As a presynaptic autoreceptor, mGluR2 activation negatively modulates glutamate release, offering a mechanism to dampen the excessive glutamatergic neurotransmission implicated in these conditions.[2] Development efforts have produced two primary classes of mGluR2 activators: orthosteric agonists and positive allosteric modulators (PAMs).
This guide provides a comparative analysis of LY2812223, an mGluR2-preferring orthosteric agonist, against two prominent mGluR2 PAMs: JNJ-40411813 (also known as ADX71149) and AZD8529. We present a detailed examination of their distinct mechanisms, in vitro and pharmacokinetic profiles, and the experimental protocols used for their characterization.
Core Distinction: Orthosteric Agonists vs. Positive Allosteric Modulators
The fundamental difference between these compounds lies in their mechanism of action at the mGluR2 receptor.
-
Orthosteric Agonists , such as the active form of this compound (pomaglumetad), bind directly to the same site as the endogenous ligand, glutamate.[3][4] They can directly activate the receptor and initiate a signaling cascade, independent of endogenous glutamate levels. However, this can sometimes lead to receptor desensitization with chronic exposure.
-
Positive Allosteric Modulators (PAMs) , like JNJ-40411813 and AZD8529, do not bind to the glutamate binding site but to a distinct, allosteric site on the receptor.[5] PAMs have little to no efficacy on their own. Instead, they enhance the receptor's response to glutamate, increasing its potency or efficacy.[6] This mechanism preserves the natural, phasic pattern of synaptic signaling and may reduce the risk of receptor desensitization and off-target effects.[5]
Caption: Mechanism of mGluR2 activation by agonists and PAMs.
Comparative Data Presentation
The following tables summarize the quantitative pharmacological and pharmacokinetic data for this compound, JNJ-40411813, and AZD8529.
Table 1: Comparative In Vitro Pharmacology
| Parameter | This compound (Active Form) | JNJ-40411813 (ADX71149) | AZD8529 |
| Mechanism of Action | mGluR2-preferring Orthosteric Agonist | mGluR2 Positive Allosteric Modulator (PAM) | mGluR2 Positive Allosteric Modulator (PAM) |
| Binding Affinity (Ki) | ~144 nM (hmGluR2)[7]~156 nM (hmGluR3)[7] | Not reported | 16 nM (hmGluR2)[8] |
| Potency (EC50) | Not specified in comparable assays | 147 nM ([³⁵S]GTPγS assay)[1][9][10]64 nM (Ca²⁺ mobilization)[1][9][10] | 195 nM (Potentiation of Glutamate)[8][11] |
| Efficacy | Near-maximal agonist in cell lines;Partial agonist in native tissue[3] | Potentiates glutamate-induced [³⁵S]GTPγS binding up to 273%[9] | 1.3-fold max potentiation of Emax[8] |
| Selectivity Profile | mGluR2-preferring over mGluR3 | Moderate affinity for 5HT2A receptor (Kb = 1.1 µM)[1][9] | Weak PAM for mGluR5 (EC50 = 3.9 µM);Weak antagonist for mGluR8 (IC50 = 23 µM)[8] |
hmGluR: human metabotropic glutamate receptor
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound (Prodrug) | JNJ-40411813 (ADX71149) | AZD8529 |
| Oral Bioavailability | ~49% (Human)[4] | 31% (Rat)[1][9] | Data not available |
| Tmax (Time to Peak Conc.) | Not specified | ~0.5 h (Rat)[1][9]3-4 h (Human)[12] | Not specified |
| Elimination Half-life (t½) | 2-6.2 h (Active form, Human)[4] | ~2.3 h (Rat)[9]19.4-34.2 h (Human)[12] | Data not available |
| Brain Penetration | Yes | Yes | Yes, CSF levels are ~half of plasma free-fraction (Human)[8] |
Key Experimental Protocols
The characterization of these compounds relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor engagement, providing a direct readout of agonist or PAM activity for Gi/o-coupled receptors like mGluR2.[13][14]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation via mGluR2.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human mGluR2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.[15]
-
Assay Buffer: A typical buffer contains HEPES, NaCl, MgCl₂, and saponin to permeabilize the membranes. GDP is included to ensure G-proteins are in their inactive state before the assay begins.
-
Incubation: Membranes are incubated in the assay buffer with the test compound (at various concentrations) and a fixed, sub-maximal concentration of glutamate (when testing PAMs).[9]
-
Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. The mixture is incubated, typically for 30-60 minutes at 30°C, to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[15]
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Data are then analyzed using non-linear regression to determine EC50 and Emax values.[13]
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Phencyclidine (PCP)-Induced Hyperlocomotion Model
This in vivo animal model is widely used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[16][17]
Objective: To assess the ability of a test compound to reverse PCP-induced hyperlocomotion in rodents.
Methodology:
-
Animals: Male mice or rats are typically used.[18] Animals are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) before the experiment.
-
Administration: Animals are pre-treated with the test compound (e.g., AZD8529, 57.8-115.7 mg/kg, s.c.) or vehicle at a specified time before the PCP challenge.[8]
-
PCP Challenge: After the pre-treatment period, animals are administered a dose of PCP (e.g., 0.5-3.0 mg/kg) to induce hyperlocomotion.[16][17]
-
Data Collection: Immediately following PCP administration, animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration, typically 60-90 minutes.[16][18]
-
Analysis: The locomotor activity of the group treated with the test compound plus PCP is compared to the group treated with vehicle plus PCP. A significant reduction in locomotion indicates potential antipsychotic-like efficacy.
Calcium (Ca²⁺) Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. For Gi/o-coupled receptors like mGluR2, this assay requires co-expression of a promiscuous G-protein, such as Gα16, which links the receptor to the phospholipase C pathway and subsequent calcium release.
Objective: To measure mGluR2 activation by quantifying changes in intracellular calcium levels.
Methodology:
-
Cell Lines: HEK293 cells are co-transfected to express both the human mGluR2 receptor and a promiscuous G-protein (e.g., Gα16).[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity of the dye increases upon binding to free intracellular calcium.
-
Compound Addition: The test compound (agonist or PAM with glutamate) is added to the cells.
-
Signal Detection: Changes in fluorescence intensity are measured in real-time using a plate reader (e.g., a Fluorometric Imaging Plate Reader - FLIPR).
-
Analysis: The peak fluorescence signal corresponds to the maximal calcium response. Concentration-response curves are generated to calculate the potency (EC50) of the test compounds.
Summary and Clinical Context
This analysis highlights the critical mechanistic differences between the mGluR2-preferring agonist this compound and the mGluR2 PAMs JNJ-40411813 and AZD8529. While both classes of compounds aim to achieve the same therapeutic goal—the normalization of glutamatergic signaling—they do so via distinct interactions with the mGluR2 receptor.
The PAMs, JNJ-40411813 and AZD8529, exhibit high potency and selectivity for mGluR2 in vitro.[8][9] Their allosteric mechanism is thought to offer potential advantages by preserving the physiological patterns of neurotransmission.[5] In contrast, this compound acts as a direct agonist, with its active form showing high potency at both mGluR2 and mGluR3.[3][7]
Despite strong preclinical data, the clinical development of these compounds for schizophrenia has been challenging. Phase II trials of both AZD8529 and JNJ-40411813 in patients with schizophrenia did not meet their primary efficacy endpoints, tempering initial enthusiasm for this therapeutic approach.[8][11] These outcomes suggest that positive modulation of mGluR2 alone may not be sufficient to treat the complex symptoms of acutely ill schizophrenia patients.[11] Nevertheless, research into mGluR2 modulators continues, with investigations into other potential indications such as epilepsy and smoking cessation.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 5. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD8529 [openinnovation.astrazeneca.com]
- 9. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
Assessing the Specificity of LY2812223 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 2 (mGlu2) preferring agonist, LY2812223, with other key mGlu2/3 receptor agonists. The following sections detail the compound's performance based on experimental data, outline relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive assessment of its specificity.
Introduction to this compound
This compound is a potent and functionally selective mGlu2 receptor agonist, developed from the potent mGlu2/3 receptor agonist LY354740.[1] Group II mGlu receptors, which include mGlu2 and mGlu3, are G-protein coupled receptors (GPCRs) that play a modulatory role in glutamatergic neurotransmission.[2] Their activation is a promising therapeutic strategy for various neurological and psychiatric disorders. Understanding the specificity of a compound like this compound is critical for predicting its therapeutic efficacy and potential off-target effects. This guide compares this compound primarily with its parent compound, the potent mGlu2/3 agonist LY354740 (also known as Eglumegad), and the highly mGlu3-selective agonist, LY2794193.
Data Presentation: Quantitative Comparison of mGlu2/3 Receptor Agonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its comparators at human mGlu2 and mGlu3 receptors.
Table 1: In Vitro Binding Affinity (Ki) of mGlu2/3 Receptor Agonists
| Compound | mGlu2 Ki (nM) | mGlu3 Ki (nM) | Selectivity (mGlu2/mGlu3) |
| This compound | 144[3][4][5] | 156[3][4][5] | ~1-fold |
| LY354740 | - | - | Potent mGlu2/3 agonist |
| LY2794193 | 412[6][7] | 0.927[6][7] | ~444-fold for mGlu3 |
Note: While this compound shows similar binding affinity for both receptors, its functional selectivity is more pronounced towards mGlu2.
Table 2: In Vitro Functional Potency (EC50) of mGlu2/3 Receptor Agonists
| Compound | Assay Type | mGlu2 EC50 (nM) | mGlu3 EC50 (nM) | Selectivity (mGlu2/mGlu3) |
| This compound | cAMP Assay | Functionally selective for mGlu2 | No significant functional agonist activity[1] | mGlu2 preferring |
| LY354740 | cAMP Assay | 5.1[8] | 24.3[8] | ~4.8-fold for mGlu2 |
| LY2794193 | Functional Assay | 47.5[6][7] | 0.47[6][7] | ~101-fold for mGlu3 |
Table 3: Off-Target Selectivity Profile of LY354740
| Receptor Subtype | Activity |
| Group I mGluRs (mGlu1a, mGlu5a) | No agonist or antagonist activity up to 100,000 nM[8] |
| Group III mGluRs (mGlu4, mGlu7) | No agonist or antagonist activity up to 100,000 nM[8] |
| Ionotropic Glutamate Receptors (AMPA, Kainate) | No appreciable activity[8] |
Note: The off-target profile of this compound is expected to be similar to its parent compound, LY354740, exhibiting high selectivity for Group II mGlu receptors.
Mandatory Visualization
Caption: Figure 1: Group II mGlu Receptor Signaling Pathway.
Caption: Figure 2: Workflow for Assessing GPCR Agonist Specificity.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound specificity are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the human mGlu2 or mGlu3 receptor.
-
Radioligand (e.g., [³H]LY354740).
-
Test compounds (this compound, LY354740, LY2794193) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂).
-
Non-specific binding control (e.g., 10 µM unlabeled glutamate).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add an excess of an unlabeled ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.
Materials:
-
Cell membranes from cells expressing mGlu2 or mGlu3 receptors.
-
Test agonists at various concentrations.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test agonists.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test agonist or vehicle.
-
Pre-incubate the plate to allow for agonist binding.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Whole cells expressing mGlu2 or mGlu3 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonists at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in microplates and allow them to attach overnight.
-
Prepare serial dilutions of the test agonists.
-
Pre-treat the cells with the test agonists or vehicle for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production against the agonist concentration.
-
Determine the IC50 or EC50 value for each agonist by fitting the data to a dose-response curve.
Conclusion
The data presented in this guide demonstrate that while this compound exhibits similar binding affinities for both mGlu2 and mGlu3 receptors, it functions as a selective agonist for the mGlu2 receptor.[1][3][4][5] In contrast, its parent compound, LY354740, is a potent agonist at both receptors, with a slight preference for mGlu2, while LY2794193 is a highly selective and potent mGlu3 agonist.[6][7][8] The high selectivity of this compound for mGlu2 in functional assays suggests it is a valuable tool for elucidating the specific physiological roles of the mGlu2 receptor and a promising candidate for therapeutic development where mGlu2-specific activation is desired. The detailed experimental protocols provided herein offer a framework for researchers to independently verify and expand upon these findings in their own experimental systems.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY354740, an mGlu2/3 receptor agonist as a novel approach to treat anxiety/stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY2794193 | mGlu3 Receptor Agonist | MCE [medchemexpress.cn]
- 8. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
LY2812223 proper disposal procedures
As an AI, I cannot provide specific disposal procedures for chemical compounds like LY2812223. This information is highly regulated and must be obtained from the official Safety Data Sheet (SDS) provided by the manufacturer. Providing unverified disposal information could lead to serious safety hazards and environmental contamination.
For the safe and proper disposal of this compound, it is imperative to consult the following resources:
-
Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for handling and disposal. It will contain a dedicated section on disposal considerations, outlining the required procedures and precautions.
-
Institutional Environmental Health and Safety (EHS) Department: Your organization's EHS department is a crucial resource for guidance on hazardous waste management. They will be familiar with all applicable local, state, and federal regulations and can provide specific instructions for your facility.
-
Licensed Hazardous Waste Disposal Vendor: Only certified vendors should be used for the disposal of chemical waste. Your EHS department can provide a list of approved vendors.
General Principles for Chemical Waste Disposal (Consult your SDS and EHS for specifics):
-
Do not dispose of chemical waste down the drain or in regular trash.
-
Segregate different types of chemical waste as instructed by your EHS department.
-
Label all waste containers clearly with the chemical name and any associated hazards.
-
Store waste in appropriate, sealed containers in a designated and secure area.
Adherence to the guidelines provided in the official SDS and by your institution's EHS department is essential for ensuring the safety of laboratory personnel and the protection of the environment.
Essential Safety and Logistical Information for Handling LY2812223
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of LY2812223, a metabotropic glutamate 2 (mGlu2) receptor-preferring agonist. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Inspect gloves for integrity before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and clothing. |
| Foot Protection | Closed-toe shoes | Must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure safety and experimental accuracy.
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Designate a specific, clean area for handling the compound.
-
Assemble all necessary equipment and materials, including your PPE, before opening the primary container.
-
-
Handling the Solid Compound :
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.
-
Use a spatula or other appropriate tool to weigh and transfer the compound. Avoid creating dust.
-
-
Solution Preparation :
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
If using a vortexer or sonicator, ensure the vial is securely capped.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the supplier.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid) | Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a damp cloth. |
| Minor Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for disposal. Clean the spill area with an appropriate solvent followed by soap and water. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Compound : Dispose of as non-hazardous chemical waste in accordance with your institution's and local regulations. It may be acceptable to dispose of small quantities in the regular trash, but it is best to consult with your institution's environmental health and safety (EHS) office.
-
Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can often be disposed of as regular laboratory glass or plastic waste. Deface the label before disposal.
-
Contaminated Materials : Any materials used to clean up spills (e.g., paper towels, absorbent pads) should be placed in a sealed bag and disposed of as chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
